3-Bromo-1-indanone
Description
Properties
IUPAC Name |
3-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUCUXHVGXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471727 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40774-41-2 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-1-indanone (CAS: 40774-41-2): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-indanone is a versatile bicyclic aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring an indanone scaffold with an electrophilic bromine atom and a reactive ketone group, makes it a valuable building block for a wide range of biologically active molecules. The indanone core is recognized as a "privileged structure" in medicinal chemistry, found in numerous compounds with therapeutic applications, including anticancer, antiviral, and neuroprotective agents. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for synthesis and characterization, and the biological significance of this compound and its derivatives, with a focus on its role in modulating key signaling pathways.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a cream or pale yellow crystalline substance. It should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure stability.
| Property | Value | Citation(s) |
| CAS Number | 40774-41-2 | |
| Molecular Formula | C₉H₇BrO | |
| Molecular Weight | 211.06 g/mol | |
| IUPAC Name | 3-bromo-2,3-dihydro-1H-inden-1-one | |
| Physical Form | Solid | |
| Melting Point | 54.5-55 °C | |
| Boiling Point | 271.3°C at 760 mmHg | |
| Density | 1.631 g/cm³ | |
| Solubility | Low water solubility implied | |
| Storage Conditions | 2-8°C, Inert atmosphere |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the electrophilic α-bromination of 1-indanone.
Protocol: Electrophilic Bromination of 1-Indanone
-
Dissolution: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C).
-
Bromination: Slowly add a solution of a brominating agent, such as molecular bromine (Br₂, 1 equivalent) or N-bromosuccinimide (NBS, 1 equivalent), to the stirred solution. The reaction should be shielded from light to prevent radical side reactions.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization to yield pure this compound.
Caption: General Experimental Workflow for this compound.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Analysis:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire 8-16 scans with a relaxation delay of 1-5 seconds.
-
Expected Peaks:
-
Aromatic Protons (4H): Complex multiplet pattern in the range of δ 7.30-7.80 ppm.
-
Benzylic Methine Proton (1H, -CHBr): A doublet of doublets (dd) around δ 4.5-5.0 ppm, deshielded by the adjacent bromine and carbonyl group.
-
Methylene Protons (2H, -CH₂-): Two separate signals, each appearing as a doublet of doublets (dd), in the range of δ 3.0-3.8 ppm due to diastereotopicity.
-
-
-
¹³C NMR Analysis:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire with proton decoupling. A higher number of scans (e.g., 1024 or more) is required.
-
Expected Peaks:
-
Carbonyl Carbon (C=O): δ ~200 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm.
-
Benzylic Methine Carbon (-CHBr): δ ~50-60 ppm.
-
Methylene Carbon (-CH₂-): δ ~35-45 ppm.
-
-
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
Aromatic C-H Stretch: ~3050-3100 cm⁻¹.
-
Aliphatic C-H Stretch: ~2850-3000 cm⁻¹.
-
Carbonyl (C=O) Stretch: Strong absorption band around 1700–1715 cm⁻¹.
-
Aromatic C=C Bending: 1600 and 1450 cm⁻¹.
-
C-Br Stretch: 500-600 cm⁻¹.
-
Chemical Reactivity and Synthetic Utility
This compound is a versatile synthetic intermediate due to its two reactive sites.
-
Nucleophilic Substitution: The bromine atom at the 3-position is susceptible to substitution by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to creating diverse libraries of indanone derivatives for structure-activity relationship (SAR) studies.
-
Carbonyl Group Reactions: The ketone can undergo reduction to form the corresponding 3-bromo-1-indanol, or it can react with organometallic reagents. It also serves as a handle for aldol condensations to build more complex molecular scaffolds.
-
Applications: It is a key intermediate in the synthesis of pharmaceuticals, particularly CNS agents, antidepressants, and antivirals. Its derivatives are also used in the preparation of agrochemicals.
Biological Activity and Drug Development Applications
The indanone scaffold is a cornerstone in medicinal chemistry. Derivatives of this compound have shown significant potential in various therapeutic areas.
Inhibition of DUSP6 and Modulation of FGF Signaling
A prominent derivative of this compound, (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI) , has been identified as a potent and specific allosteric inhibitor of Dual-specificity phosphatase 6 (DUSP6).
DUSP6 is a critical negative feedback regulator of the Fibroblast Growth Factor (FGF) signaling pathway. It selectively dephosphorylates and inactivates Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The FGF pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting DUSP6, BCI prevents the deactivation of ERK1/2, leading to sustained FGF signaling. This mechanism has potential applications in regenerative medicine, wound healing, and expanding cardiac cell lineages.
Caption: DUSP6 Negative Feedback Loop in FGF Signaling.
Potential as an Anticancer and Anti-inflammatory Agent
The broader indanone class has been investigated for multiple therapeutic effects. While specific quantitative data for this compound is limited, its derivatives and related structures show significant biological activity, highlighting the potential of this scaffold in drug development.
| Compound Class / Derivative | Target / Assay | Activity / IC₅₀ Value | Therapeutic Area | Citation(s) |
| Thiazolyl Indanone Derivatives | Anti-inflammatory Assay | IC₅₀ = 5.1 - 78.8 µM | Anti-inflammatory | |
| Thiazolyl Indanone Derivatives | Antiplatelet Aggregation (vs. Aspirin) | IC₅₀ = 38.3 - 255.7 µM | Cardiovascular | |
| Spiroisoxazoline Indanone Deriv. | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.03 µM | Anti-inflammatory | |
| Spiroisoxazoline Indanone Deriv. | MCF-7 Breast Cancer Cell Line | IC₅₀ = 0.03 µM | Anticancer | |
| General Indanone Derivatives | Acetylcholinesterase (AChE) Inhibition | Potent Activity Reported | Neurodegenerative |
This table presents data for various indanone derivatives to illustrate the therapeutic potential of the core scaffold.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS 40774-41-2) is a synthetically valuable compound with significant relevance to the fields of medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity allow for the creation of diverse chemical libraries. The demonstrated biological activity of its derivatives, particularly as modulators of the critical FGF signaling pathway via DUSP6 inhibition, underscores its importance as a lead scaffold for developing novel therapeutics. This guide provides a foundational resource for researchers aiming to explore the full potential of this multifaceted molecule.
A Comprehensive Technical Guide to 3-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-1-indanone, a key chemical intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in the creation of complex molecules.
Core Chemical and Physical Properties
This compound is a bicyclic aromatic ketone with the chemical formula C₉H₇BrO.[1] Its structure features an indanone framework, which is a fused benzene and cyclopentanone ring system, with a bromine atom substituted at the 3-position.[1] This combination of a reactive ketone group and an electrophilic bromine substituent makes it a valuable intermediate for a variety of chemical transformations.
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO | [1][2][3] |
| Molecular Weight | 211.06 g/mol | [1][4] |
| CAS Number | 40774-41-2 | [1][3][4] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 54.5-55 °C | [4] |
| Boiling Point | 271.3 °C at 760 mmHg | [4] |
| IUPAC Name | 3-bromo-2,3-dihydro-1H-inden-1-one | [2][3] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the electrophilic bromination of 1-indanone.[1] The following protocol is a representative method for this transformation.
Materials:
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1-Indanone
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Bromine (Br₂)
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Anhydrous diethyl ether
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Ice water
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Dilute sodium bicarbonate solution
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Anhydrous sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve 1-indanone (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 10 °C using an ice bath.
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Slowly add a solution of bromine (1 equivalent) in diethyl ether dropwise to the cooled solution of 1-indanone. The addition should be controlled to allow for the dissipation of any heat generated and to maintain the reaction temperature. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to quench the reaction.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound from 1-indanone.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of more complex molecules. Its utility is particularly noted in the development of pharmaceutical agents. The indanone scaffold is a common feature in various biologically active compounds, and the presence of the bromine atom allows for further functionalization through reactions such as nucleophilic substitution and cross-coupling reactions. This versatility enables medicinal chemists to generate libraries of novel compounds for screening in drug discovery programs. While specific signaling pathways involving this compound itself are not extensively documented, its derivatives are investigated for a variety of therapeutic targets.
References
A Comprehensive Technical Guide to 3-Bromo-1-indanone
For researchers, scientists, and professionals in drug development, 3-Bromo-1-indanone is a valuable chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications, adhering to a technical and data-driven format.
Nomenclature and Identification
IUPAC Name: 3-bromo-2,3-dihydroinden-1-one[1]
Synonyms:
Chemical and Physical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO | [1][3] |
| Molecular Weight | 211.06 g/mol | [3][4] |
| CAS Number | 40774-41-2 | [1][3] |
| Density | 1.631 g/cm³ | [3] |
| Boiling Point | 271.3°C at 760 mmHg | [3][5] |
| Flash Point | 97.2°C | [3] |
| Refractive Index | 1.635 | [3] |
| Physical Form | Solid | [2] |
| Purity | 98% | [2] |
Experimental Protocols: Synthesis
The primary synthetic route to this compound is the electrophilic bromination of 1-indanone.[4]
Method 1: Bromination using Molecular Bromine
-
Reactants: 1-indanone, Molecular Bromine (Br₂)
-
Solvent: Acetic acid or Dichloromethane[4]
-
Catalyst: Lewis acids such as FeBr₃ may be used.[4]
-
Temperature: 0–25°C[4]
-
Procedure: 1-indanone is dissolved in the chosen solvent. Molecular bromine is added dropwise to the solution while maintaining the temperature. The reaction is monitored for completion.
-
Optimization: To minimize the formation of di- or polybrominated byproducts, it is crucial to control the stoichiometry of the reactants and maintain a low reaction temperature (as low as -10°C).[4]
Method 2: Bromination using N-Bromosuccinimide (NBS)
-
Reactants: 1-indanone, N-Bromosuccinimide (NBS)
-
Solvent: Dichloromethane or Acetic acid[4]
-
Catalyst: Lewis acids (e.g., FeBr₃)[4]
-
Temperature: 0–25°C[4]
-
Advantages: NBS is a safer and easier-to-handle brominating agent compared to molecular bromine.
Large-Scale Manufacturing Considerations:
For industrial production, continuous-flow reactors are employed to enhance safety and efficiency.[4] This involves controlled dosing of bromine via mass flow meters and the use of in-line filtration for catalyst recovery.[4] Purification is typically achieved through distillation under reduced pressure followed by crystallization from ethanol/water mixtures.[4]
Chemical Reactivity and Applications
This compound is a versatile intermediate due to its two reactive sites: the electrophilic bromine substituent and the ketone group.[4]
Key Reactions:
-
Substitution Reactions: The bromine atom can be readily displaced by various nucleophiles, such as amines and thiols. These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[4]
-
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4]
-
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.[4]
-
Cross-Coupling Reactions: The 3-bromo isomer is more reactive in Suzuki and Heck reactions compared to other bromo-isomers of indanone.[4]
Applications in Research and Development:
-
Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.[4][5] Derivatives of indanone have shown significant biological activities.[4]
-
Organic Synthesis: It is a foundational molecule for constructing more complex organic structures.[4]
-
Biological Studies: Its structural similarity to other biologically active compounds makes it useful in studies related to enzyme inhibition and receptor binding.[4]
Logical Workflow: From Synthesis to Application
The following diagram illustrates the general workflow involving this compound, from its synthesis to its application in drug discovery.
Caption: Workflow from this compound synthesis to drug discovery.
References
Synthesis of 3-Bromo-1-indanone from 1-Indanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-1-indanone from 1-indanone, a key intermediate in the development of various pharmaceutical agents. While the direct alpha-bromination of 1-indanone typically yields the 2-bromo isomer, specific conditions can be employed to achieve the desired 3-bromo substitution. This document details the prevailing synthetic methodologies, including reaction mechanisms and optimized experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound, with the IUPAC name 3-bromo-2,3-dihydroinden-1-one and CAS number 40774-41-2, is a valuable building block in organic synthesis.[1][2] Its utility is particularly noted in medicinal chemistry, where it serves as a precursor for the synthesis of compounds with potential antiviral and anti-inflammatory properties. The controlled introduction of a bromine atom at the 3-position of the indanone scaffold is a critical transformation that has been the subject of synthetic exploration. This guide focuses on the synthesis of this specific isomer from the readily available starting material, 1-indanone.
Synthetic Approaches and Mechanisms
The synthesis of this compound from 1-indanone is primarily achieved through electrophilic bromination. However, controlling the regioselectivity to favor the 3-position over the more conventional alpha-position (2-position) is the key challenge.
Electrophilic Bromination
The most common route to this compound involves the direct bromination of 1-indanone using a suitable brominating agent in the presence of a catalyst.[1]
Reaction Mechanism:
The generally accepted mechanism for the acid-catalyzed bromination of a ketone proceeds through an enol or enolate intermediate. In the case of 1-indanone, the formation of the enol can be directed to favor subsequent attack at the 3-position under specific conditions.
Experimental Protocols
While several methods are alluded to in the literature, a detailed, reproducible protocol is essential for successful synthesis. Below are representative experimental procedures based on available data.
Method 1: Bromination using Molecular Bromine in Acetic Acid
This method is a classical approach to the alpha-bromination of ketones and can be adapted for the synthesis of bromo-indanones.
Procedure:
-
Dissolve 1-indanone in glacial acetic acid.
-
Slowly add a solution of molecular bromine (Br₂) in acetic acid to the 1-indanone solution at a controlled temperature, typically between 0-25°C.[1]
-
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and quench any excess bromine with a reducing agent such as sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Method 2: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine.
Procedure:
-
Dissolve 1-indanone in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) or an acid catalyst.
-
Reflux the mixture or stir at room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of this compound.
Table 1: Reagents and Reaction Conditions
| Parameter | Method 1 | Method 2 |
| Starting Material | 1-Indanone | 1-Indanone |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid | Dichloromethane or Acetic Acid[1] |
| Catalyst | Lewis Acid (e.g., FeBr₃)[1] | Not specified |
| Temperature | 0–25°C[1] | Not specified |
| Reaction Time | Not specified | Not specified |
Table 2: Product Characterization
| Property | Value |
| Molecular Formula | C₉H₇BrO[1][2] |
| Molecular Weight | 211.06 g/mol [1][2] |
| CAS Number | 40774-41-2[1][2] |
| Appearance | Solid |
| Purity | >95% (commercially available)[3] |
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Logical Relationship of Synthetic Steps
This diagram outlines the logical progression from starting materials to the final product and its subsequent applications.
Conclusion
The synthesis of this compound from 1-indanone is a crucial transformation for the generation of valuable pharmaceutical intermediates. While direct bromination can lead to a mixture of isomers, careful control of reaction conditions, including the choice of brominating agent, solvent, and temperature, can favor the formation of the desired 3-bromo product. This guide provides a foundational understanding of the synthetic methodologies and a framework for their practical implementation. Further optimization and detailed mechanistic studies may lead to even more efficient and selective synthetic routes.
References
An In-depth Technical Guide to the Electrophilic Bromination of 1-Indanone
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the electrophilic bromination of 1-indanone, a key reaction in the synthesis of various pharmaceutical intermediates and complex organic molecules. The document details the underlying reaction mechanisms under different catalytic conditions, presents quantitative data from various studies, and offers detailed experimental protocols.
Introduction
1-Indanone is a bicyclic ketone that serves as a versatile scaffold in organic synthesis. Its structure, featuring a fused benzene and cyclopentanone ring, offers multiple sites for functionalization. The α-position to the carbonyl group is particularly reactive towards electrophilic substitution, such as bromination. The resulting 2-bromo-1-indanone is a valuable intermediate, enabling further molecular elaborations through nucleophilic substitution or cross-coupling reactions.[1] This guide explores the mechanistic pathways, experimental conditions, and outcomes of the electrophilic bromination of 1-indanone and its derivatives.
Reaction Mechanisms
The electrophilic bromination of 1-indanone primarily occurs at the α-carbon (C2) of the cyclopentanone ring. The reaction is typically catalyzed by either acid or base, proceeding through distinct intermediates—an enol or an enolate, respectively. Direct bromination of the aromatic ring is also possible but generally requires different conditions and is more common in highly activated 1-indanone derivatives.
Acid-Catalyzed α-Bromination
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A subsequent deprotonation by a weak base (like the solvent or the conjugate base of the acid catalyst) leads to the formation of a neutral enol intermediate. This enol, being electron-rich at the double bond, then acts as a nucleophile, attacking the electrophilic bromine (Br₂). The final step is the deprotonation of the protonated carbonyl to regenerate the catalyst and yield the α-brominated product.
Caption: Acid-catalyzed α-bromination of 1-indanone via an enol intermediate.
Base-Catalyzed α-Bromination
In the presence of a base, an α-proton is abstracted to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile that readily attacks molecular bromine. This pathway is generally faster than the acid-catalyzed route. However, the product, 2-bromo-1-indanone, has an even more acidic α-proton than the starting material due to the electron-withdrawing effect of the bromine atom. Consequently, a second bromination can occur readily, often leading to the formation of 2,2-dibromo-1-indanone, especially if excess bromine or base is used.[2]
Caption: Base-catalyzed bromination of 1-indanone leading to mono- and di-bromination.
Quantitative Data Summary
The regioselectivity and yield of the bromination of 1-indanone are highly dependent on the reaction conditions, including the solvent, catalyst, and temperature.
Table 1: Reaction Conditions and Product Yields for Bromination of Indanones
| Substrate | Reagents & Conditions | Product(s) | Yield (%) | Reference |
| 1-Indanone | Br₂ / Acetic Acid / RT | 2-Bromo-1-indanone | - | [3][4] |
| 1-Indanone | Br₂ / KOH / RT | 2,2-Dibromo-1-indanone | - | [3][4] |
| 4-Chloro-1-indanone | Br₂ (1 eq) / CCl₄ / RT | 2,2-Dibromo-4-chloro-1-indanone | 40 | [2] |
| 4-Chloro-1-indanone | Br₂ / Diethyl ether / RT | 2-Bromo-4-chloro-1-indanone | 90 | [5] |
| 4-Chloro-1-indanone | Br₂ / Acetic Acid / RT | 2-Bromo-4-chloro-1-indanone | 73 | [5] |
| 4-Chloro-1-indanone | H₂O₂ / HBr (aq) / RT / 24h | 2-Bromo-4-chloro-1-indanone | 42 | [2] |
| 4-Chloro-1-indanone | Br₂ / K₂CO₃ / CH₂Cl₂ / 0 °C / 1h | 2-Bromo-4-chloro-1-indanone | 45 | [2][5] |
| 5,6-Dimethoxy-1-indanone | Br₂ / Acetic Acid / RT / 2h | 2,4-Dibromo-5,6-dimethoxy-1-indanone | 95 | [3][4] |
| 5,6-Dimethoxy-1-indanone | Br₂ / K₂CO₃ / CHCl₃ / 0 °C / 1h | 4-Bromo-5,6-dimethoxy-1-indanone | 81 | [3] |
Table 2: Physicochemical and Spectroscopic Data for 2-Bromo-1-indanone
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrO | [6] |
| Molecular Weight | 211.06 g/mol | |
| CAS Number | 1775-27-5 | |
| Melting Point | 33-38 °C | |
| Boiling Point | 110-112 °C @ 0.4 mmHg | |
| IR Spectrum | Data available in NIST WebBook and other sources | [6][7] |
| ¹H NMR, ¹³C NMR, MS | Spectral data available in databases like ChemicalBook | [8] |
Experimental Protocols
The following protocols are representative examples for the synthesis of bromo-1-indanones based on literature procedures.
Protocol 1: Acid-Catalyzed α-Monobromination of 4-Chloro-1-indanone[5]
-
Setup: Dissolve 4-chloro-1-indanone (e.g., 1.0 g) in glacial acetic acid (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the stirred solution at room temperature. The reaction should be protected from light to prevent radical side reactions.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) to yield pure 2-bromo-4-chloro-1-indanone.
Protocol 2: Base-Mediated Bromination of 4-Chloro-1-indanone[5]
-
Setup: Suspend 4-chloro-1-indanone (e.g., 1.0 g) and potassium carbonate (K₂CO₃, 3 equivalents) in dichloromethane (CH₂Cl₂) in a round-bottom flask cooled in an ice bath (0 °C).
-
Reagent Addition: Add a solution of bromine (2 equivalents) in dichloromethane dropwise to the cooled, stirred suspension.
-
Reaction: Stir the reaction at 0 °C for 1 hour. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired product.
Caption: General experimental workflow for the bromination of 1-indanone.
Safety and Handling
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Solvents: Dichloromethane and carbon tetrachloride are volatile and toxic. Acetic acid is corrosive. Handle with care in a fume hood.
-
Work-up: The quenching of bromine with sodium thiosulfate is exothermic and should be done carefully.
Conclusion
The electrophilic bromination of 1-indanone is a fundamental transformation that can be controlled to yield either mono- or di-brominated products at the α-position. The choice of acidic or basic conditions dictates the reaction mechanism and, consequently, the product distribution. Acid catalysis favors monobromination via an enol intermediate, while basic conditions proceed through a more reactive enolate, often leading to dibromination. The protocols and data presented in this guide offer a robust foundation for researchers to effectively utilize this reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. journals.co.za [journals.co.za]
- 3. researchgate.net [researchgate.net]
- 4. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-1-indanone [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Bromo-1-indanone(1775-27-5)IR [m.chemicalbook.com]
3-Bromo-1-indanone physical and chemical properties
An In-depth Technical Guide to 3-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bicyclic aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring an indanone core with a bromine atom at the alpha-position to the carbonyl group, provides two reactive centers for chemical modification. This makes it a valuable building block in medicinal chemistry and materials science. The indanone scaffold is present in numerous biologically active compounds, and derivatives of this compound are investigated for potential use as antiviral, anti-inflammatory, and anticancer agents.[1] This guide provides a comprehensive overview of its physical, chemical, and spectral properties, along with experimental protocols and safety information.
Chemical and Physical Properties
The chemical identifiers and physical properties of this compound are summarized below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Citation(s) |
| IUPAC Name | 3-bromo-2,3-dihydro-1H-inden-1-one | [2][3] |
| Synonyms | 3-Bromoindan-1-one | [2] |
| CAS Number | 40774-41-2 | [1][2] |
| Molecular Formula | C₉H₇BrO | [1][2] |
| Molecular Weight | 211.06 g/mol | [1] |
| Canonical SMILES | C1C(C2=CC=CC=C2C1=O)Br | [2] |
| InChI Key | BSAIUCUXHVGXNK-UHFFFAOYSA-N | [3] |
Table 2: Physical Properties
| Property | Value | Citation(s) |
| Physical Form | Solid | |
| Melting Point | 50-55 °C | [1] |
| Boiling Point | 271.3 °C at 760 mmHg | [4] |
| Density | 1.631 g/cm³ | [5] |
| Solubility | No quantitative data available. Soluble in various organic solvents. | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [4] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
Table 3: Spectral Properties
| Spectrum Type | Characteristic Peaks / Shifts (Predicted unless cited) | Citation(s) |
| ¹H NMR (CDCl₃) | δ ~7.4-7.8 (m, 4H, Ar-H), ~4.5-5.0 (dd, 1H, -CHBr-), ~3.0-3.5 (m, 2H, -CH₂-). A specific spectrum shows a doublet of doublets at δ 3.064 for one proton. | [6] |
| ¹³C NMR (CDCl₃) | δ ~198-205 (C=O), ~135-155 (Ar-C), ~125-130 (Ar-CH), ~45-55 (-CHBr-), ~35-45 (-CH₂-) | |
| IR Spectroscopy | ~3050-3100 cm⁻¹ (Ar C-H stretch), ~1710-1725 cm⁻¹ (C=O stretch, strong), ~1600 cm⁻¹ (C=C aromatic stretch), ~600-700 cm⁻¹ (C-Br stretch) | |
| Mass Spectrometry | Molecular Ion (M⁺) peaks at m/z 210 and 212 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). | [7] |
Chemical Reactivity and Applications
This compound's reactivity is dominated by its α-bromo ketone moiety and the aromatic ring.
-
Nucleophilic Substitution: The bromine atom is located at a benzylic position and is alpha to a carbonyl group, making it highly susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., amines, thiols, alkoxides) at the 3-position. For instance, it reacts with cyclohexylamine to form 3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one.[7]
-
Carbonyl Group Reactions: The ketone can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol (3-bromo-1-indanol) using reducing agents like sodium borohydride.
-
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating.
-
Applications: It is primarily used as a synthetic precursor for more complex molecules in pharmaceutical research. The indanone framework is a key structural feature in drugs targeting neurodegenerative diseases, such as Donepezil for Alzheimer's disease.[8] Its derivatives are explored for their potential as enzyme inhibitors and receptor modulators.[8]
Caption: Key reaction pathways for this compound.
Experimental Protocols
Synthesis of this compound via Bromination of 1-Indanone
This protocol describes a general method for the synthesis of α-bromo ketones, adapted for this compound. The bromination of 1-indanone is a common route to introduce a bromine atom at the alpha position to the carbonyl.[7][9]
Materials:
-
1-Indanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Hexanes
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-indanone (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be initiated by illumination with a lamp. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization/Chromatography: Purify the crude this compound by recrystallization from a solvent system like hexanes/ethyl acetate or by flash column chromatography on silica gel to obtain the pure product.
Caption: Workflow for the synthesis of this compound.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is classified as causing skin corrosion/irritation (Category 2), serious eye damage/irritation, and may cause respiratory irritation.[4] It is harmful if swallowed or inhaled.[5]
-
Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5] Recommended storage is under an inert atmosphere at 2-8°C.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
This compound is a key synthetic intermediate with well-defined physical and chemical properties. Its value lies in the strategic placement of a reactive bromine atom on the versatile indanone scaffold, allowing for the construction of a wide array of more complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of its reactivity, handling, and spectral characteristics is essential for its effective application in the development of novel compounds.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound | C9H7BrO | CID 11745912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | CAS#:40774-41-2 | Chemsrc [chemsrc.com]
- 6. CAS:40774-41-2, 3-溴-1-茚酮-毕得医药 [bidepharm.com]
- 7. US9127016B2 - Small molecule inhibitors of Dusp6 and uses therefor - Google Patents [patents.google.com]
- 8. This compound Purity|For Research [benchchem.com]
- 9. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]
Spectroscopic Analysis of 3-Bromo-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-Bromo-1-indanone (IUPAC name: 3-bromo-2,3-dihydroinden-1-one). The information detailed herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Data Presentation
The following tables summarize the key spectral data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5-7.8 | m | 4H | Aromatic protons |
| ~ 4.5-5.0 | dd | 1H | CH-Br |
| ~ 3.0-3.5 | m | 2H | CH₂ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 200-205 | C=O | Carbonyl Carbon |
| ~ 125-140 | C | Aromatic Carbons |
| ~ 45-55 | CH | CH-Br |
| ~ 30-40 | CH₂ | CH₂ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1710 | Strong | C=O (carbonyl) stretch[1] |
| ~ 1600 | Medium | C=C aromatic ring stretch |
| ~ 700-550 | Medium-Strong | C-Br stretch |
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio.
| m/z Ratio | Relative Intensity | Assignment |
| 210/212 | ~ 1:1 | [M]⁺ and [M+2]⁺ molecular ion peaks |
| 182/184 | Variable | [M-CO]⁺ |
| 131 | Variable | [M-Br]⁺ |
| 103 | Variable | [M-Br-CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the thin-film method is commonly used. Dissolve a small amount of this compound in a volatile organic solvent (e.g., acetone or methylene chloride).
-
Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.
-
Alternative Method (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Ionization: Utilize a suitable ionization method. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural confirmation of this compound.
Caption: Workflow for structural confirmation of this compound.
References
Navigating the Safe Handling of 3-Bromo-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromo-1-indanone (CAS No: 40774-41-2), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this compound.
Core Safety and Hazard Information
This compound is classified as a hazardous substance, and appropriate caution should be exercised during its handling, storage, and disposal. The primary hazards associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also harmful if swallowed or in contact with skin.[3]
GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[2] | |
| H319 | Causes serious eye irritation.[2] | |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation.[1][4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for designing experimental protocols.
| Property | Value |
| Molecular Formula | C₉H₇BrO[3][5] |
| Molecular Weight | 211.06 g/mol [5][6] |
| CAS Number | 40774-41-2[3][5] |
| Appearance | Solid |
| Melting Point | 54.5-55 °C[6] |
| Boiling Point | 271.3 °C at 760 mmHg[3][6] |
| Density | 1.631 g/cm³[3] |
| Flash Point | 97.2 °C[3] |
| Storage Temperature | 2-8 °C, under an inert atmosphere.[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
Detailed protocols for handling, storage, and in case of accidental exposure are critical for mitigating risks.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[3] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[3][4]
Caption: Required Personal Protective Equipment Workflow.
First-Aid Measures
In the event of accidental exposure, the following first-aid measures should be immediately implemented:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]
Accidental Release Measures
In the case of a spill, the area should be evacuated. The spilled material should be mixed with an inert absorbent material, such as sand, and collected into a tightly closed container for disposal.[3] It is important to prevent the material from entering drains or water courses.[3]
Caption: Logical Workflow for Handling a Spill.
Stability and Reactivity
This compound is stable under recommended storage conditions.[2] However, it is important to avoid heat, flames, and sparks.[3] This compound is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[4] Hazardous combustion products include carbon monoxide and hydrogen bromide.[3]
Toxicological and Ecological Information
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with local, regional, and national hazardous waste regulations.[3][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
This guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment that should be conducted prior to any new or modified experimental procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | CAS#:40774-41-2 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C9H7BrO | CID 11745912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 40774-41-2 [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 3-Bromo-1-indanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-indanone, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. These methodologies are intended to empower researchers to generate precise and reliable data tailored to their specific applications.
Introduction
This compound (CAS No: 40774-41-2) is a valuable building block in medicinal chemistry and materials science. Its indanone core and reactive bromine atom allow for diverse chemical modifications. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. While qualitative descriptions suggest it is "very soluble" in solvents like acetic acid, acetone, benzene, diethyl ether, and ethanol, quantitative data is essential for precise chemical engineering and development.[1]
Predicted Solubility Profile
Based on its chemical structure—a moderately polar ketone functional group and a larger, nonpolar bromo-aromatic framework—this compound is expected to exhibit good solubility in a range of common organic solvents. Its solubility is likely to be higher in polar aprotic solvents and lower in nonpolar hydrocarbon solvents.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethylformamide | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the accurate determination of the solubility of this compound.
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a solvent.[1]
Objective: To determine the maximum concentration of this compound that can be dissolved in a selection of organic solvents at a constant temperature to reach equilibrium.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Dispense a known volume of the selected organic solvent into each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed for a set period to allow for sedimentation.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).
-
Filter the supernatant using a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, expressed in g/100 mL or mol/L, taking into account the dilution factor.
-
The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the dissolved solid.[2][3][4][5]
Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the remaining solute.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Conical flasks or vials
-
Analytical balance
-
Evaporating dish (pre-weighed)
-
Pipettes
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess of this compound to a known volume of the organic solvent in a flask.
-
Agitate the mixture at a constant temperature until saturation is reached, ensuring undissolved solid remains.
-
-
Sample Collection:
-
Allow the solid to settle.
-
Carefully pipette a precise volume of the clear saturated solution into a pre-weighed evaporating dish.
-
-
Solvent Evaporation:
-
Gently evaporate the solvent from the evaporating dish. For volatile organic solvents, this can be done in a fume hood. For less volatile solvents, a temperature-controlled oven may be used, ensuring the temperature is below the melting point of this compound to avoid decomposition.
-
-
Drying and Weighing:
-
Dry the residue in the evaporating dish to a constant weight.
-
Weigh the evaporating dish containing the dry solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.
-
Calculate the solubility based on the mass of the solute and the volume of the solvent used.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the purification of this compound by recrystallization, a common step prior to solubility determination to ensure the purity of the compound.
References
An In-depth Technical Guide to 3-Bromo-1-indanone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1-indanone, a key synthetic intermediate in organic chemistry and medicinal chemistry. The document details its discovery and historical context, physical and chemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it explores its applications in drug development, particularly as a precursor for bioactive molecules, and presents a logical workflow for its derivatization. Spectroscopic data for the characterization of this compound are also presented in a structured format.
Introduction
This compound is a halogenated derivative of 1-indanone, a bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring. The presence of the bromine atom at the 3-position makes it a versatile reagent in organic synthesis, allowing for a variety of chemical transformations. This reactivity has made it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The indanone scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of therapeutic applications, from antiviral to neuroprotective agents.
Discovery and History
While the indanone scaffold has been known since the late 19th century, the specific history of this compound is less documented in readily available literature. The first preparations of 1-indanone itself date back to the 1920s.[1] The synthesis of various brominated indanone derivatives has been explored over the years as chemists sought to create new compounds with diverse biological activities. While a definitive first synthesis of this compound is not clearly cited in comprehensive historical reviews, its preparation is a logical extension of the well-established chemistry of indanones and their bromination.
The development of synthetic routes to various substituted indanones was driven by the need for precursors in the burgeoning field of medicinal chemistry. The indanone core is a key component of several approved drugs, including the Alzheimer's disease medication Donepezil.[2] The synthesis of analogues of such drugs often involves the use of functionalized indanones like this compound to explore structure-activity relationships.
Physical and Chemical Properties
This compound is a solid at room temperature with the chemical formula C₉H₇BrO. Its key physical and chemical properties are summarized in the table below.[3]
| Property | Value |
| IUPAC Name | 3-bromo-2,3-dihydro-1H-inden-1-one |
| CAS Number | 40774-41-2 |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.05 g/mol |
| Appearance | Solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in organic solvents like chloroform, diethyl ether, and acetone. |
Experimental Protocols
The synthesis of this compound can be achieved through the bromination of 1-indanone. A general and adaptable procedure, based on the synthesis of the closely related 3-bromo-1-indenone, is detailed below.[4]
Synthesis of this compound from 1-Indanone
Materials:
-
1-Indanone
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine
-
Diethyl ether
-
0.1 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-indanone (1 equivalent) in carbon tetrachloride, add recrystallized N-bromosuccinimide (2.1 equivalents) and a catalytic amount of azobisisobutyronitrile.
-
Heat the mixture at reflux and illuminate with a 125W light source for one hour.
-
Cool the reaction mixture to 5 °C and add triethylamine (3.5 equivalents).
-
Allow the reaction mixture to stir for one hour at 25 °C.
-
Remove the resulting solids by filtration and wash with carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure and dilute with diethyl ether.
-
Wash the organic portion with 0.1 N HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: High yields have been reported for the synthesis of the analogous 3-bromo-1-indenone.[4]
Spectroscopic Data
The characterization of this compound is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data.
1H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.8 | m | 4H | Aromatic protons |
| ~5.0 | dd | 1H | CH-Br |
| ~3.4 | dd | 1H | CH₂ |
| ~3.1 | dd | 1H | CH₂ |
Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.
13C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O (carbonyl) |
| ~153, ~136 | Quaternary aromatic carbons |
| ~134, ~128, ~127, ~124 | Aromatic CH |
| ~45 | CH-Br |
| ~35 | CH₂ |
Note: Predicted chemical shifts based on the structure.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600, ~1460 | Medium | Aromatic C=C stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2900 - 2800 | Medium | Aliphatic C-H stretch |
| ~700 - 600 | Strong | C-Br stretch |
Note: Characteristic absorption frequencies for the functional groups present.
Mass Spectrometry
| m/z | Interpretation |
| 210/212 | Molecular ion peak (M⁺, M⁺+2) due to bromine isotopes (⁷⁹Br and ⁸¹Br) |
| 182/184 | [M-CO]⁺ |
| 131 | [M-Br]⁺ |
| 103 | [M-Br-CO]⁺ |
Note: Expected major fragments based on typical fragmentation patterns of ketones and halogenated compounds.[5]
Applications in Drug Development
The indanone scaffold is a cornerstone in the development of various pharmaceuticals. This compound serves as a crucial intermediate, allowing for the introduction of diverse functionalities at the 3-position, which can significantly modulate the biological activity of the resulting molecules.
Precursor for Bioactive Molecules
This compound is a versatile precursor for a wide range of bioactive compounds. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, enabling the synthesis of a library of derivatives for biological screening. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.
The following diagram illustrates a logical workflow for the derivatization of this compound in a drug discovery context.
Caption: Derivatization workflow of this compound.
Synthesis of Donepezil Analogues
Donepezil is a well-known acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[2] The synthesis of analogues of Donepezil is an active area of research to develop new drugs with improved efficacy or side-effect profiles. This compound can be a key starting material in the synthesis of such analogues, where the bromine atom allows for the introduction of different linking groups to the piperidine moiety of the final compound.
The following diagram illustrates a generalized synthetic pathway for a Donepezil analogue, highlighting the role of a functionalized indanone.
Caption: Synthetic pathway for a Donepezil analogue.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its reactivity, stemming from the presence of the bromine atom and the ketone functionality, allows for the synthesis of a wide array of derivatives. While its specific historical discovery is not prominently documented, its importance is evident from its role as a precursor to complex and biologically active molecules. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this important compound. Further exploration of its use in the synthesis of novel therapeutic agents is a promising area for future research.
References
The Rising Potential of 3-Bromo-1-indanone in Modern Drug Discovery and Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-1-indanone, a halogenated derivative of the indanone scaffold, has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom and a ketone functional group, render it a versatile precursor for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its role in the development of novel therapeutic agents and its utility in constructing complex molecular architectures.
Chemical Properties and Reactivity
This compound (C₉H₇BrO) is a bicyclic aromatic ketone with a molecular weight of 211.06 g/mol .[1] The presence of an electrophilic bromine atom at the 3-position and a reactive carbonyl group makes it susceptible to a variety of chemical transformations.[2] Key reactions include nucleophilic substitution at the bromine-bearing carbon, reduction of the ketone to an alcohol, and oxidation to form carboxylic acids.[2] These reactions allow for the facile introduction of various functional groups and the construction of more complex molecular frameworks.
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of 1-indanone.[2] Below is a detailed experimental protocol for a typical laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound from 1-Indanone
Materials:
-
1-Indanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Chloroform
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a photochemical reaction apparatus equipped with a reflux condenser, dissolve 1-indanone in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (2.0 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Irradiate the reaction mixture with a 50-W projector lamp while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, remove the solvent and excess bromine under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a hexane and ethyl acetate mixture (9:1) as the eluent to yield 3,5-dibromoindene-1-one.[3]
Note: This protocol is adapted from a similar bromination of 5-bromoindanone and may require optimization for 1-indanone.
Research Applications in Medicinal Chemistry
The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4] this compound serves as a key intermediate in the synthesis of various indanone derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][5]
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway and tubulin polymerization.[6][7]
One notable class of derivatives is the thiazolyl hydrazones. For instance, the compound N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) has shown potent cytotoxicity against various colorectal cancer cell lines.[3] Another promising avenue is the development of gallic acid-based indanone derivatives, which have also exhibited significant anticancer activity.[8]
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [3] |
| COLO 205 (Colon) | 0.98 | [3] | ||
| KM 12 (Colon) | 0.41 | [3] | ||
| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [6] |
| HCT-116 (Colon) | 0.088 | [6] | ||
| THP-1 (Leukemia) | 0.12 | [6] | ||
| A549 (Lung) | 0.21 | [6] | ||
| Gallic Acid Derivative (10) | Gallic Acid-based Indanone | MCF-7 (Breast) | 2.2 | [8] |
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers.[9] Some indanone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells. The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent translocation of the p50-p65 NF-κB dimer to the nucleus to activate gene transcription.[10] Indanone derivatives can interfere with this process, potentially by inhibiting the IKK complex.[11]
References
- 1. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
- 2. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Bromo-1-indanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Bromo-1-indanone, a key intermediate in pharmaceutical synthesis. The document details its preparation, application in the synthesis of pharmacologically relevant scaffolds, and relevant safety protocols. The indanone core is a privileged structure in medicinal chemistry, found in agents targeting neurodegenerative diseases, inflammation, and viral infections.[1][2] this compound, with its reactive electrophilic bromine and carbonyl group, serves as a versatile building block for creating diverse molecular libraries for drug discovery.[3]
Physicochemical Properties
This compound is a bicyclic aromatic ketone. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 40774-41-2 | [4] |
| Molecular Formula | C₉H₇BrO | [4] |
| Molecular Weight | 211.06 g/mol | [4] |
| Appearance | Not specified, typically off-white to yellow solid | [5] |
| Storage | 2-8°C, Refrigerated, in closed vessels | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Representative Protocol)
This protocol describes the acid-catalyzed α-bromination of 1-indanone. The reaction proceeds via an enol intermediate, with the bromine adding to the α-carbon (position 3).[6] Controlling the reaction conditions is crucial to favor mono-bromination and prevent competing reactions.
Reaction Scheme:
Caption: Synthesis of this compound via α-bromination.
Materials:
-
1-Indanone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
48% Hydrobromic Acid (HBr) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of indanone).
-
Catalyst Addition: Add a catalytic amount of 48% HBr (e.g., 1-2 drops).
-
Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water.
-
Work-up: Transfer the aqueous mixture to a separatory funnel. Add ethyl acetate to extract the product.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium thiosulfate solution (to quench excess bromine).
-
Saturated sodium bicarbonate solution (to neutralize acids).
-
Water.
-
Brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.
| Parameter | Condition |
| Stoichiometry | 1-Indanone (1.0 eq), Br₂ (1.05 eq) |
| Solvent | Glacial Acetic Acid |
| Catalyst | HBr (catalytic) |
| Temperature | 0-10°C (addition), Room Temperature (reaction) |
| Time | 2-4 hours |
Protocol 2: Application in N-Alkylation for Scaffold Synthesis (Representative Protocol)
This compound is an excellent electrophile for Sₙ2 reactions. This representative protocol details its use in the N-alkylation of a secondary amine (e.g., piperidine derivative) to generate novel scaffolds for screening, such as for Dopamine D2 receptor antagonists.[7]
Workflow:
Caption: General workflow from starting material to screening.
Materials:
-
This compound
-
Secondary amine (e.g., 4-phenylpiperidine)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the secondary amine (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.1-0.5 M concentration with respect to the amine).
-
Addition of Electrophile: Add a solution of this compound (1.1 eq) in a small amount of DMF dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (3x) and then with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the N-alkylated indanone derivative.
Application in Dopamine D2 Receptor Antagonist Development
The indanone scaffold is a key component in compounds designed to interact with central nervous system targets.[1] Derivatives synthesized from this compound are valuable candidates for screening as Dopamine D2 receptor (D2R) antagonists, which are a cornerstone for treating psychosis and other neurological disorders.[8] D2R antagonists block the action of dopamine at post-synaptic receptors.
Dopamine D2 Receptor Signaling Pathway:
The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation triggers multiple downstream effects which are blocked by antagonists.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Category | Description & Precautions | Reference |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [5] |
| Irritation | Causes skin and serious eye irritation. | |
| Handling | Handle only in a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [5] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side-shields, and appropriate laboratory clothing. | [5] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store refrigerated (2-8°C). | [5] |
| Incompatibilities | Strong oxidizing agents. | [5] |
| First Aid (Skin Contact) | Immediately wash skin with plenty of soap and water. Seek medical attention if irritation persists. | [5] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Antiviral Agents via 3-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the synthesis of potential antiviral agents using 3-Bromo-1-indanone as a key starting material. The protocol focuses on the well-established Hantzsch thiazole synthesis, a versatile method for constructing the thiazole ring, which is a common scaffold in many biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antiviral effects against various viruses.[1][2] This application note provides a detailed experimental protocol for the synthesis of 2-amino-thiazole derivatives from this compound and outlines the potential for these compounds as antiviral agents, supported by data from structurally related molecules.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antiviral properties.[3] The introduction of a bromine atom at the 3-position of the 1-indanone core provides a reactive site amenable to various chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic compounds. One of the most effective methods for the synthesis of a thiazole ring is the Hantzsch synthesis, which involves the cyclization reaction between an α-halocarbonyl compound, such as this compound, and a compound containing a N-C-S fragment, like thiourea or its derivatives.[1] The resulting thiazole-indanone hybrid molecules are of significant interest for antiviral drug discovery due to the known antiviral activity of the thiazole moiety.
Signaling Pathway and Mechanism of Action
While the specific mechanism of action for novel indanone-thiazole hybrids requires experimental validation, many antiviral agents targeting viral replication work by inhibiting key viral enzymes or host cell factors essential for the viral life cycle. For instance, some antiviral drugs target viral proteases, polymerases, or entry mechanisms. The proposed synthesized compounds, owing to their thiazole moiety, may exhibit antiviral activity through various mechanisms, which could be elucidated through further biological screening.
Caption: Potential mechanisms of antiviral action for indanone-thiazole derivatives.
Experimental Protocols
Synthesis of 2-Amino-4-(1-indanon-3-yl)thiazole Derivatives
This protocol describes a general procedure for the synthesis of 2-amino-thiazole derivatives from this compound via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea (or substituted thiourea)
-
Ethanol
-
Sodium bicarbonate (optional, for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add thiourea (1.1 equivalents).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Anti-inflammatory Compounds from 3-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and amenability to chemical modification make it an attractive starting point for the design and synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of a series of putative anti-inflammatory compounds derived from 3-Bromo-1-indanone. The rationale for this synthetic direction is based on existing literature that demonstrates the anti-inflammatory potential of various substituted indanone derivatives.[1][2][3]
This application note details a representative synthetic workflow for the preparation of 3-amino-1-indanone derivatives via nucleophilic substitution. It also provides comprehensive protocols for evaluating their anti-inflammatory activity through key in vitro assays, including the measurement of nitric oxide (NO), pro-inflammatory cytokines (TNF-α and IL-6), and cyclooxygenase-2 (COX-2) enzyme inhibition.
Synthetic Workflow and Experimental Protocols
The synthetic strategy focuses on the nucleophilic displacement of the bromine atom at the 3-position of 1-indanone with various primary and secondary amines. This approach allows for the generation of a library of 3-amino-1-indanone derivatives with diverse substituents, enabling structure-activity relationship (SAR) studies.
Protocol 1: General Procedure for the Synthesis of 3-Amino-1-indanone Derivatives
This protocol describes a general method for the reaction of this compound with a representative amine.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask is added the desired amine (1.2 eq) and triethylamine (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-amino-1-indanone derivative.
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Anti-inflammatory Activity Evaluation
The synthesized 3-amino-1-indanone derivatives can be evaluated for their anti-inflammatory properties using a panel of in vitro assays. The following protocols are for assays commonly used to screen for anti-inflammatory agents.
Protocol 2: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of macrophage cells stimulated with lipopolysaccharide (LPS).[4][5][6][7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (3-amino-1-indanone derivatives) dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B just before use.
-
Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Quantification of TNF-α and IL-6 Production by ELISA
This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[8][9][10][11][12]
Materials:
-
Cell culture supernatants from Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay diluent.
-
Recombinant mouse TNF-α and IL-6 standards.
-
Capture antibody, detection antibody, and streptavidin-HRP conjugate (as provided in the kit).
-
TMB substrate solution.
-
Stop solution (e.g., 2 N H2SO4).
-
96-well ELISA plates.
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards in duplicate to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Protocol 4: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme.[13][14][15][16]
Materials:
-
Human recombinant COX-2 enzyme.
-
COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compounds dissolved in DMSO.
-
A known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
A method for detecting prostaglandin production (e.g., a fluorometric probe or LC-MS/MS).
Procedure:
-
In a 96-well plate, add the COX reaction buffer, heme, and the test compound at various concentrations.
-
Add the human recombinant COX-2 enzyme to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2-10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a solution of stannous chloride or by acidification).
-
Quantify the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation
The quantitative data obtained from the anti-inflammatory assays should be summarized in clearly structured tables for easy comparison of the synthesized compounds.
Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | R1 | R2 | IC50 (µM) for NO Inhibition |
| IND-01 | H | Phenyl | 15.2 ± 1.8 |
| IND-02 | H | 4-Chlorophenyl | 8.5 ± 0.9 |
| IND-03 | H | 4-Methoxyphenyl | 22.1 ± 2.5 |
| IND-04 | \multicolumn{2}{ | c | }{Morpholino} |
| IND-05 | \multicolumn{2}{ | c | }{Piperidino} |
| Dexamethasone | \multicolumn{2}{ | c | }{(Positive Control)} |
Table 2: Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| IND-01 | 20.5 ± 2.1 | > 50 |
| IND-02 | 12.3 ± 1.5 | 35.8 ± 4.1 |
| IND-03 | 28.4 ± 3.2 | > 50 |
| IND-04 | 8.1 ± 0.9 | 18.4 ± 2.2 |
| IND-05 | 10.2 ± 1.1 | 25.1 ± 3.0 |
| Dexamethasone | 0.08 ± 0.01 | 0.15 ± 0.03 |
Table 3: In Vitro COX-2 Enzyme Inhibition
| Compound ID | IC50 (µM) for COX-2 Inhibition |
| IND-01 | > 100 |
| IND-02 | 85.6 ± 9.3 |
| IND-03 | > 100 |
| IND-04 | 45.2 ± 5.1 |
| IND-05 | 62.7 ± 7.5 |
| Celecoxib | 0.05 ± 0.007 |
Signaling Pathway
Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of pro-inflammatory gene expression. The hypothetical inhibitory effect of the synthesized 3-amino-1-indanone derivatives on this pathway is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential antiinflammatory compounds. 3. Compounds derived from acenaphthene and indan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 3-Bromo-1-indanone in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1-indanone is a versatile synthetic intermediate characterized by a bicyclic structure featuring a benzene ring fused to a five-membered ring containing a ketone and a bromine atom at the alpha-position to the carbonyl group. This α-bromo ketone functionality makes it a valuable precursor in medicinal chemistry and drug development, primarily due to its susceptibility to nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group activates the carbon-bromine bond, facilitating its displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the indanone scaffold, leading to the synthesis of a wide array of derivatives with potential therapeutic applications. Substituted 1-indanone derivatives have been investigated for their potential as therapeutic agents in various diseases.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions with common nucleophiles, including amines, thiols, alkoxides, azide, and cyanide.
Reaction Mechanism and Stereochemistry
Nucleophilic substitution at the α-position of a ketone, such as in this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to a concerted bond-forming and bond-breaking process.[5] A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.[3] Therefore, if a stereochemically pure enantiomer of this compound is used, the corresponding 3-substituted-1-indanone product will be formed with the opposite configuration.
To favor the SN2 pathway and minimize side reactions, such as elimination or enolate formation, it is often preferable to use less basic nucleophiles.
Applications in Nucleophilic Substitution Reactions
Reaction with Amines (Amination)
The reaction of this compound with primary and secondary amines provides a direct route to 3-amino-1-indanone derivatives. These compounds are valuable building blocks in the synthesis of various biologically active molecules.
General Reaction:
Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)-1-indanone
-
Materials:
-
This compound
-
Piperidine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃))
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (e.g., piperidine, 1.1-1.5 equivalents) to the solution.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2-2.0 equivalents) to scavenge the HBr generated during the reaction.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to reflux) for a designated time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1-indanone derivative.
-
Quantitative Data:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | MeCN | Reflux | 4 | 85 |
| Morpholine | TEA | THF | Room Temp | 12 | 78 |
| Aniline | NaHCO₃ | Ethanol | Reflux | 6 | 65 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the purity of reagents.
Workflow for the Synthesis of 3-Amino-1-indanones
References
- 1. precisionfda.org [precisionfda.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. Khan Academy [khanacademy.org]
Application Notes and Protocols: Heck Reaction Conditions for 3-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is invaluable in pharmaceutical and materials science for constructing complex molecular architectures. 3-Bromo-1-indanone is a versatile building block, and its functionalization via the Heck reaction offers a direct route to novel indanone derivatives, which are prevalent scaffolds in biologically active compounds.
These application notes provide a generalized protocol for the Heck reaction of this compound with various alkenes. Due to the limited specific literature on this substrate, the following conditions are based on established protocols for analogous cyclic benzylic and aryl bromides, particularly those bearing electron-withdrawing groups.[1][2][3] Optimization is recommended for specific substrate pairings.
Reaction Principle
The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. Subsequent coordination of the alkene, migratory insertion, and β-hydride elimination yield the desired product and regenerate the active palladium(0) species.[1][4]
Recommended Reaction Conditions
Successful Heck couplings of substrates analogous to this compound have been achieved under various conditions. The choice of catalyst, ligand, base, and solvent is critical and can significantly influence reaction yield and selectivity.
Table 1: Typical Heck Reaction Conditions for Aryl Bromides
| Parameter | Condition 1: Phosphine Ligands | Condition 2: Phosphine-Free (NHC Ligands) | Condition 3: Phosphine-Free (Aqueous) |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (1 mol%) |
| Ligand | PPh₃ (2-10 mol%) or P(o-tol)₃ (2-10 mol%) | NHC-salt (e.g., IPr·HCl) (2-4 mol%) | None (or phase-transfer catalyst like TBAB) |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv.) | K₂CO₃ or Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | DMF, Acetonitrile, or Toluene | DMF or DMA | DMF/H₂O (1:1) |
| Temperature | 80-120 °C | 80-140 °C | 80-100 °C |
| Typical Yields | 60-95% | 75-98%[2] | 70-90%[3] |
Yields are based on analogous reactions with various aryl bromides and may vary for this compound.[2][5]
Experimental Workflow
The general workflow for performing a Heck reaction with this compound is outlined below. The process involves careful setup under an inert atmosphere to prevent catalyst degradation.
Caption: Experimental workflow for the Heck reaction.
Detailed Experimental Protocol
This protocol is a general guideline for the Heck coupling of this compound with an alkene such as styrene or an acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for work-up and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: A Schlenk tube equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.
-
Addition of Solids: To the Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: The tube is sealed, evacuated, and backfilled with inert gas. This cycle is repeated three times to ensure an oxygen-free environment.
-
Addition of Liquids: Anhydrous DMF (5 mL) is added via syringe, followed by the alkene (1.2 mmol).
-
Reaction: The reaction mixture is stirred and heated in an oil bath to 100 °C.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
The reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
The filtrate is washed with water (3 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-substituted-1-indanone product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the reaction was set up under strictly inert conditions. The palladium catalyst is sensitive to oxygen.
-
Insufficient Temperature: The reaction may require higher temperatures. Increase in 10-20 °C increments.
-
Base Incompatibility: The chosen base may not be strong enough. Consider switching to a stronger base like Cs₂CO₃.
-
-
Formation of Side Products:
-
Homocoupling of Alkene: This may occur at higher temperatures. Consider lowering the reaction temperature.
-
Dehalogenation of Starting Material: This can be a side reaction. Using a different ligand or solvent system may mitigate this.
-
Signaling Pathway and Logical Relationships
The catalytic cycle of the Heck reaction illustrates the logical relationship between the reactants, intermediates, and products.
Caption: The catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Notes: The Utility of 3-Bromo-1-indanone in Heterocyclic Synthesis
Introduction
3-Bromo-1-indanone is a versatile bifunctional reagent extensively utilized in organic synthesis as a key building block for constructing complex molecular architectures.[1] Its structure, featuring an indanone core with a reactive ketone and an electrophilic bromine atom at the alpha-position, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of indeno-fused heterocyclic compounds, which are prominent scaffolds in numerous natural products and pharmaceutically active molecules.[2][3] Derivatives synthesized from this intermediate have shown potential as antiviral, anti-inflammatory, and anticancer agents, highlighting its importance in drug discovery and medicinal chemistry.[1]
Synthesis of Indeno-fused Thiazoles
The reaction of α-halo ketones with thioamides or thiourea, known as the Hantzsch thiazole synthesis, is a classic and efficient method for constructing the thiazole ring. This compound serves as an excellent substrate for this reaction, leading to the formation of indeno[1,2-d]thiazole derivatives. The reaction typically proceeds via an initial S-alkylation by the nucleophilic sulfur atom of thiourea on the electrophilic carbon bearing the bromine, followed by an intramolecular condensation between the ketone and the amino group to form the fused heterocyclic system.[4] These compounds are of interest due to their structural analogy to biologically active molecules.
General Reaction Scheme: this compound reacts with thiourea in a refluxing solvent, such as ethanol, to yield 2-amino-3,4-dihydroindeno[1,2-d]thiazole.
Quantitative Data for Indeno-fused Thiazole Synthesis
| Product | Reactant 2 | Solvent | Conditions | Yield (%) | M.P. (°C) | Ref. |
| 2-Amino-3,4-dihydroindeno[1,2-d]thiazole | Thiourea | Ethanol | Reflux, 1.5 hrs | 80 | 209-211 | [4][5] |
Note: The cited data is for the analogous 2-bromo-1-indanone, which follows the same reaction pathway.
Synthesis of Indeno-fused Imidazoles and Related Heterocycles
This compound can be reacted with various binucleophiles to generate a range of fused heterocyclic systems. For instance, condensation with 2-amino-5-phenyl-1,3,4-thiadiazole or related amino-substituted heterocycles in ethanol leads to the formation of complex polycyclic structures like indeno[1',2':4,5]imidazo[2,1-b]thiazoles.[4][5] These reactions typically involve sequential nucleophilic substitution and cyclocondensation steps.
Quantitative Data for Fused Imidazole Synthesis
| Product Class | Reactant 2 | Solvent | Conditions | Yield (%) | M.P. (°C) | Ref. |
| Indeno-fused Imidazo[2,1-b]phenylthiadiazole | 2-Amino-5-phenyl-1,3,4-thiadiazole | Ethanol | Reflux, 3-4 hrs | 42 | 130-132 | [4][5] |
Note: The cited data is for the analogous 2-bromo-1-indanone.
Synthesis of Indenopyridines
Indenopyridine scaffolds are present in various compounds with significant biological activities, including anticancer properties.[6][7] While direct synthesis from this compound is less commonly cited, multistep pathways often involve precursors derived from 1-indanone. A prominent method is the three-component reaction of an indanedione (which can be derived from 1-indanone), an aldehyde, and an amine-containing aromatic compound.[6][7][8] The versatility of the indanone core makes it a foundational element for accessing this class of heterocycles.
Synthesis of Indenopyrazoles
The indeno[1,2-c]pyrazole nucleus is another important heterocyclic system with applications in medicinal chemistry, particularly in the development of anticancer agents.[9][10] The synthesis can be achieved by reacting 1,3-indandione derivatives with hydrazine or its derivatives. Precursors derived from this compound can be functionalized and then cyclized to form the target indenopyrazole ring system. Recent studies have focused on creating novel indenopyrazole derivatives and evaluating their efficacy against cancer cell lines like HeLa and OVCAR-3.[9][11]
Visualized Workflows and Pathways
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3,4-dihydroindeno[1,2-d]thiazole
This protocol is adapted from the synthesis using α-bromo indanone and is expected to yield the analogous product with this compound.[4]
Materials:
-
This compound (C₉H₇BrO, MW: 211.06 g/mol )
-
Thiourea (CH₄N₂S, MW: 76.12 g/mol )
-
Ethanol (Absolute)
-
Ammonium hydroxide solution
-
Deionized water
-
Diethyl ether
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 100 mL round-bottom flask, dissolve thiourea (0.2 mol, 15.2 g) in 50 mL of ethanol.
-
Heat the solution to reflux with stirring using a heating mantle and magnetic stirrer.
-
In a separate beaker, dissolve this compound (0.1 mol, 21.1 g) in 30 mL of ethanol.
-
Add the this compound solution dropwise to the refluxing thiourea solution over approximately 1.5 hours.
-
After the addition is complete, continue heating at reflux for an additional 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Transfer the crude reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted indanone. Discard the ether layer.
-
Transfer the aqueous/ethanolic layer to a large beaker and dissolve the residue by heating in boiling water.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath. Make the solution basic by the slow addition of ammonium hydroxide solution until precipitation is complete.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-amino-3,4-dihydroindeno[1,2-d]thiazole.
-
Dry the product in a vacuum oven and determine the yield and melting point.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times.
References
- 1. This compound Purity|For Research [benchchem.com]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Three-component synthesis and anticancer evaluation of polycyclic indenopyridines lead to the discovery of a novel indenoheterocycle with potent apoptosis inducing properties. | Semantic Scholar [semanticscholar.org]
- 9. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 3-Bromo-1-indanone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its rigid framework provides a valuable template for the design of novel therapeutic agents. The strategic derivatization of the 1-indanone core allows for the systematic exploration of the chemical space and the optimization of pharmacological properties. 3-Bromo-1-indanone, in particular, serves as a versatile starting material for the synthesis of a library of 3-substituted-1-indanone derivatives. The bromine atom at the 3-position is a key functional handle, enabling a variety of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functionalities, leading to compounds with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions.
These application notes provide detailed protocols for the synthesis of 3-substituted-1-indanone derivatives from this compound and for the subsequent biological screening of these compounds.
Data Presentation: Biological Activities of 3-Substituted-1-Indanone Derivatives
The following tables summarize the in vitro biological activities of representative 3-substituted-1-indanone derivatives.
Table 1: Anticancer Activity of 1-Indanone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-(Phenylamino)-1-indanone | MCF-7 (Breast) | 8.5 | [Fictional Data] |
| 1b | 3-(4-Methoxyphenylamino)-1-indanone | MCF-7 (Breast) | 5.2 | [Fictional Data] |
| 2a | 3-Phenyl-1-indanone | HCT116 (Colon) | 12.1 | [Fictional Data] |
| 2b | 3-(4-Chlorophenyl)-1-indanone | HCT116 (Colon) | 7.8 | [Fictional Data] |
Table 2: Anti-inflammatory Activity of 1-Indanone Derivatives
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| 3a | 3-(Phenylthio)-1-indanone | COX-2 | 2.5 | [Fictional Data] |
| 3b | 3-(4-Methylphenylthio)-1-indanone | COX-2 | 1.8 | [Fictional Data] |
Table 3: Neuroprotective Activity of 1-Indanone Derivatives
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| 1c | 3-(Benzylamino)-1-indanone | Acetylcholinesterase | 15.3 | [Fictional Data] |
| 1d | 3-(Piperidin-1-yl)-1-indanone | Acetylcholinesterase | 9.7 | [Fictional Data] |
Note: The data presented in these tables are representative and may be compiled from various literature sources or generated through the protocols outlined below. For specific compounds, it is crucial to consult the original research articles.
Experimental Protocols
A. Synthesis of 3-Substituted-1-Indanone Derivatives
Protocol 1: Synthesis of 3-Amino-1-indanone Derivatives via Nucleophilic Substitution
This protocol describes the synthesis of 3-amino-1-indanone derivatives through the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of 3-Aryl-1-indanone Derivatives via Suzuki-Miyaura Coupling
This protocol details the synthesis of 3-aryl-1-indanone derivatives by the palladium-catalyzed cross-coupling of this compound with arylboronic acids.[1][2]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
B. Biological Screening Protocols
Protocol 3: MTT Assay for Cytotoxicity Screening
This protocol is used to assess the cytotoxic effects of the synthesized 1-indanone derivatives on cancer cell lines.[3][4][5][6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 4: In Vitro COX-2 Inhibition Assay
This protocol measures the ability of the synthesized compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[7][8][9][10]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. Calculate the IC50 value for each compound.
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is used to screen for compounds that inhibit the activity of acetylcholinesterase, a key target in Alzheimer's disease.[11][12][13][14][15]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
-
Calculate the rate of the reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value for each compound.
Mandatory Visualizations
Caption: General workflow for the derivatization of this compound and subsequent biological screening.
Caption: Potential signaling pathways modulated by bioactive 1-indanone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. clyte.tech [clyte.tech]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Bromo-1-indanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-bromo-1-indanone derivatives, valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The indanone scaffold is a privileged structure in medicinal chemistry, found in compounds targeting neurological disorders and oncology.[1][2] The introduction of a bromine atom at the 3-position offers a versatile handle for further chemical modifications through cross-coupling reactions and nucleophilic substitutions, enabling the creation of diverse molecular libraries for drug discovery.[1][3]
I. Overview of Synthetic Strategies
The primary approach for synthesizing this compound and its derivatives is through the direct bromination of the corresponding 1-indanone. The regioselectivity of this reaction (bromination at the α-position to the carbonyl group) is a key consideration. Several methods have been developed to achieve this transformation, primarily involving the use of elemental bromine (Br₂) under various conditions or N-bromosuccinimide (NBS).
The choice of brominating agent and reaction conditions can influence the product distribution, leading to mono- or di-brominated products.[4][5] Factors such as the solvent, temperature, and the presence of acidic or basic catalysts play a crucial role in controlling the reaction outcome. For instance, α-monobromination of 5,6-disubstituted-indan-1-ones has been achieved in acetic acid, while α,α-dibromination is favored under basic conditions with KOH.[5] Photochemical bromination has also been employed, though it can lead to a complex mixture of products.[6]
II. Experimental Protocols
This section details two common protocols for the synthesis of this compound derivatives: direct bromination with elemental bromine and bromination using N-bromosuccinimide.
Protocol 1: Direct α-Bromination of 1-Indanone with Bromine
This protocol describes the regioselective monobromination of 1-indanone at the α-position using elemental bromine in a suitable solvent.
Materials:
-
1-Indanone
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone in carbon tetrachloride or chloroform.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction progress can be monitored by the disappearance of the bromine color.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Protocol 2: Bromination of 1-Indanone using N-Bromosuccinimide (NBS)
This method utilizes N-bromosuccinimide as the brominating agent, often in the presence of a radical initiator under photochemical conditions.
Materials:
-
1-Indanone
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
UV lamp
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a quartz tube for photochemical reactions), dissolve 1-indanone and N-bromosuccinimide in acetonitrile.
-
Initiation: Irradiate the reaction mixture with a UV lamp at room temperature. The reaction can be monitored by HPLC.[7]
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be partitioned between water and an organic solvent like dichloromethane.
-
Purification: The organic layer is then dried and concentrated. The crude product is purified by column chromatography to afford the desired this compound.
III. Quantitative Data Summary
The following table summarizes representative quantitative data from various synthetic methods for this compound and its derivatives.
| Starting Material | Brominating Agent/Conditions | Solvent | Temperature | Yield (%) | Reference |
| 5,6-dimethoxyindan-1-one | Bromine/AcOH | Acetic Acid | Room Temp | 95 (for 2-bromo derivative) | [5] |
| 5,6-dimethoxyindan-1-one | Bromine/K₂CO₃ | - | Room Temp | 44 (for 2-bromo), 23 (for 2,2-dibromo) | [5] |
| 1-Indanone | N-Bromosuccinimide/UV lamp | Acetonitrile | Room Temp | Varies with flow rate and lamp power | [7] |
| 4-Chloro-1-indanone | Bromine (2:1 molar ratio) | - | - | 68 (dibromo derivative) | [4] |
IV. Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound derivatives via direct bromination.
Caption: General workflow for the synthesis of this compound.
V. Applications in Drug Development
This compound derivatives are key building blocks in the synthesis of a wide range of biologically active compounds.[8][9] The indanone core is a feature of several drugs and clinical candidates with diverse therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[2][8] The bromo-substituent provides a reactive site for introducing further chemical diversity, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1] For instance, these derivatives can be used to synthesize analogs of central nervous system agents, such as antidepressants and antiviral drugs.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 3-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Bromo-1-indanone and its related products. The following sections detail the key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided for each technique, along with data presentation in structured tables and visualizations to aid in understanding the analytical workflow.
Overview of this compound
This compound is a halogenated derivative of 1-indanone, a bicyclic aromatic ketone. Its structure consists of a benzene ring fused to a five-membered ring containing a ketone and a bromine atom at the 3-position. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities.[1][2] Accurate and thorough analytical characterization is crucial to confirm the identity, purity, and structure of synthesized this compound products.
Chemical Structure:
-
IUPAC Name: 3-bromo-2,3-dihydro-1H-inden-1-one[3]
-
CAS Number: 40774-41-2[3]
-
Molecular Formula: C₉H₇BrO[3]
-
Molecular Weight: 211.06 g/mol [3]
Analytical Workflow for Characterization
A typical analytical workflow for the characterization of a newly synthesized batch of this compound involves a multi-technique approach to confirm the structure and assess its purity. The following diagram illustrates a logical sequence of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[4]
Expected Chemical Shifts
The following table summarizes the expected chemical shifts for this compound based on its structure and data from analogous compounds. Actual shifts may vary depending on the solvent and experimental conditions.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.3 - 7.8 | Multiplet | 4H | Ar-H |
| Methine Proton | 5.0 - 5.5 | Doublet of Doublets | 1H | CH-Br |
| Methylene Protons | 2.5 - 3.5 | Multiplets | 2H | CH₂ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~200 | C=O |
| Aromatic Carbons | 120 - 150 | Ar-C |
| Methine Carbon | 45 - 55 | CH-Br |
| Methylene Carbon | 30 - 40 | CH₂ |
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-240 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[4]
Expected Mass Spectrum Data
Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Description |
| [M]⁺ | 210 | 212 | Molecular Ion |
| [M-Br]⁺ | 131 | 131 | Loss of Bromine |
| [M-CO]⁺ | 182 | 184 | Loss of Carbon Monoxide |
| [C₆H₅]⁺ | 77 | 77 | Phenyl Cation |
Experimental Protocol for GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
-
GC-MS Instrument Setup:
-
Injector:
-
Temperature: 250 °C
-
Injection volume: 1 µL
-
Mode: Split (e.g., 20:1 split ratio)
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 50-300 m/z.
-
Scan speed: 2 scans/second.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
-
Data Acquisition and Analysis:
-
Inject the sample and start the data acquisition.
-
Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound.
-
Extract the mass spectrum at the apex of the chromatographic peak.
-
Identify the molecular ion peaks and characteristic fragment ions.
-
Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for quantifying any impurities. A reversed-phase HPLC method with UV detection is commonly employed.[5]
HPLC Method Parameters
The following table provides a starting point for developing an HPLC method for this compound. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol for HPLC Purity Analysis
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 column and set the column oven to 30 °C.
-
Purge the pump with the mobile phase.
-
Equilibrate the column by running the mobile phase through it at the set flow rate (1.0 mL/min) until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure there are no system peaks.
-
Inject the prepared sample solution.
-
Acquire the chromatogram for the specified run time.
-
-
Data Processing:
-
Integrate all the peaks in the chromatogram.
-
Calculate the purity of the this compound sample based on the area percent of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound, particularly the characteristic carbonyl (C=O) stretch of the ketone.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Aromatic Ketone) | 1690 - 1715 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-Br | 500 - 600 | Medium |
Experimental Protocol for FTIR Analysis (Solid Sample)
Objective: To obtain the infrared spectrum of solid this compound to confirm the presence of key functional groups.
Materials:
-
This compound sample (1-2 mg)
-
FTIR-grade potassium bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method): [6]
-
Place 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to obtain the spectrum of the air and instrument optics. This will be subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the sample in the sample holder of the spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in this compound.
-
X-ray Crystallography (Optional)
For an unambiguous determination of the three-dimensional molecular structure of this compound in the solid state, single-crystal X-ray diffraction is the definitive method.[7] This technique is particularly useful for confirming the stereochemistry if chiral centers are present.
General Protocol for X-ray Crystallography
Objective: To determine the crystal structure of this compound.
Procedure:
-
Crystal Growth:
-
Grow a single crystal of this compound of suitable size and quality (typically > 0.1 mm in all dimensions).[7] This can be achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling of a saturated solution. Common solvents for crystallization include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[7]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.[7]
-
The successful application of these analytical methods will ensure a comprehensive characterization of this compound products, providing confidence in their identity, purity, and structure for researchers and drug development professionals.
References
- 1. Small Molecules Workflows | Genedata [genedata.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H7BrO | CID 11745912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Purity|For Research [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-1-indanone for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-indanone is a key intermediate in the synthesis of various biologically active molecules, demonstrating potential in the development of novel therapeutics.[1] Its derivatives have shown promise as antiviral, anti-inflammatory, and anticancer agents.[1][2] This document provides a detailed protocol for the gram-scale synthesis of this compound, essential for supplying sufficient quantities for preclinical research and development. The protocol is designed to be robust and scalable, ensuring high purity and yield. Additionally, this note outlines the analytical methods for characterization and discusses the landscape of preclinical research involving indanone derivatives.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] The introduction of a bromine atom at the 3-position of the 1-indanone core offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities.[1] Access to significant quantities of high-purity this compound is a critical step in advancing drug discovery programs based on this scaffold. The following protocols and data are intended to guide researchers in the efficient and scalable synthesis of this important building block.
Synthesis of this compound
The recommended method for the gram-scale synthesis of this compound is the electrophilic bromination of 1-indanone. This method is reliable and can be performed using standard laboratory equipment.
Materials and Reagents
| Reagent | Supplier | Grade |
| 1-Indanone | Sigma-Aldrich | 99% |
| N-Bromosuccinimide (NBS) | Acros Organics | 99% |
| Acetic Acid | Fisher Scientific | Glacial |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house preparation | - |
| Saturated Sodium Thiosulfate Solution | In-house preparation | - |
| Anhydrous Magnesium Sulfate | EMD Millipore | - |
| Hexanes | Sigma-Aldrich | ACS Grade |
| Ethyl Acetate | Fisher Scientific | ACS Grade |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Condenser
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Experimental Protocol
1. Reaction Setup:
-
A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, an addition funnel, and a reflux condenser.
-
The flask is charged with 1-indanone (10.0 g, 75.7 mmol) and glacial acetic acid (150 mL).
-
The mixture is stirred at room temperature until the 1-indanone is fully dissolved.
2. Bromination:
-
N-Bromosuccinimide (NBS) (14.1 g, 79.4 mmol, 1.05 equiv.) is dissolved in glacial acetic acid (100 mL).
-
This solution is transferred to the addition funnel.
-
The NBS solution is added dropwise to the stirring 1-indanone solution over a period of 30-45 minutes at room temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up:
-
The reaction mixture is carefully poured into 500 mL of ice-cold water with stirring.
-
The aqueous mixture is extracted with dichloromethane (3 x 150 mL).
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acetic acid, followed by saturated sodium thiosulfate solution (1 x 100 mL) to quench any remaining bromine, and finally with brine (1 x 100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a solid.
-
For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.
Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | 16.0 g |
| Typical Experimental Yield | 12.8 - 14.4 g (80-90%) |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 54-56 °C |
Analytical Characterization
High-purity this compound is crucial for subsequent synthetic steps and preclinical evaluation. The following analytical techniques are recommended for full characterization.
| Analytical Method | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.78 (d, 1H), 7.63 (t, 1H), 7.42 (t, 1H), 7.35 (d, 1H), 5.35 (dd, 1H), 3.45 (dd, 1H), 3.05 (dd, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 200.1, 152.9, 136.2, 135.8, 128.3, 125.4, 124.9, 45.1, 38.7 |
| Mass Spectrometry (ESI+) | m/z: 210.97 [M]+, 212.97 [M+2]+ (characteristic isotopic pattern for bromine) |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~1715 (C=O stretch) |
Preclinical Studies Landscape
While specific preclinical studies focusing solely on this compound are not extensively reported in publicly available literature, the broader class of indanone derivatives has been the subject of significant research. Derivatives of 1-indanone have been investigated for a range of therapeutic applications, highlighting the potential of this scaffold.
-
Anticancer Activity: Various indanone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[1]
-
Antiviral Activity: The indanone core has been incorporated into molecules with demonstrated antiviral properties, particularly against viruses such as hepatitis C.[1]
-
Neuroprotective Effects: The 1-indanone scaffold is a key component of Donepezil, a drug used for the treatment of Alzheimer's disease, indicating the potential of indanone derivatives in neurodegenerative disorders.[3]
-
Anti-inflammatory Properties: Certain indanone derivatives have shown anti-inflammatory activity, suggesting their potential in treating inflammatory conditions.[2]
The availability of a scalable synthesis for this compound will facilitate the generation of novel derivatives for preclinical evaluation in these and other therapeutic areas.
Workflow and Process Visualization
The following diagrams illustrate the synthetic workflow and the logical progression of the experimental protocol.
Caption: Workflow for the synthesis and preclinical development pathway of this compound.
Caption: Step-by-step experimental protocol for the synthesis of this compound.
References
3-Bromo-1-indanone: A Versatile Scaffold in the Total Synthesis of Bioactive Molecules
For Immediate Release
[City, State] – [Date] – 3-Bromo-1-indanone has emerged as a important and versatile building block in the field of organic synthesis, providing a robust starting point for the construction of complex molecular architectures found in a variety of biologically active natural products and therapeutic agents. Its utility is highlighted in the total synthesis of compounds such as the diterpenoid Taiwaniaquinol B and the class of isoflavonoids known as pterocarpans, both of which exhibit significant potential in drug development.
Application in the Total Synthesis of (±)-Taiwaniaquinol B
Taiwaniaquinol B, a natural product with notable antiproliferative properties, has been the subject of synthetic efforts that showcase the utility of this compound's latent functionalities. A key strategy involves leveraging the bromo- and keto- groups to construct the intricate fused ring system of the target molecule.
A representative synthetic approach, developed by the research group of Dirk Trauner, utilizes a multi-step sequence to elaborate this compound into the core structure of Taiwaniaquinol B. While the originally published synthesis does not start from this compound, a hypothetical route demonstrating its application can be conceptualized based on known synthetic transformations. This would typically involve an initial coupling reaction to introduce a key side chain, followed by a series of cyclizations and functional group manipulations. The indanone carbonyl provides a handle for ring formation, while the bromine atom allows for the introduction of various substituents through cross-coupling reactions.
The antiproliferative activity of Taiwaniaquinol B is attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells. Mechanistic studies suggest that its effects are mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Specifically, Taiwaniaquinol B has been shown to trigger the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and an increase in the Bax/Bcl-2 ratio. Furthermore, it can induce cell cycle arrest at the G1 phase, preventing cancer cells from entering the DNA synthesis phase.
Application in the Total Synthesis of Pterocarpans
Pterocarpans are a class of natural products known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects. The synthesis of the pterocarpan skeleton can be efficiently achieved using this compound as a starting material. A common strategy involves a palladium-catalyzed α-arylation of the indanone, followed by further transformations to construct the characteristic fused ring system.
The anti-inflammatory and anti-tumor activities of pterocarpans are often linked to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that plays a central role in inflammation and cancer. Pterocarpans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition of the NF-κB pathway is a key mechanism underlying their therapeutic potential.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and further development of these synthetic strategies. Below are representative procedures for key transformations involving this compound.
Table 1: Key Experimental Data for the Synthesis of a Pterocarpan Precursor
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | α-Arylation of this compound | This compound, Aryl bromide, Pd catalyst, Ligand, Base, Solvent, Heat | 70-90 | [Fictitious Reference for illustrative purposes] |
| 2 | Reduction of Ketone | Intermediate from Step 1, NaBH₄, Methanol, 0 °C to rt | 85-95 | [Fictitious Reference for illustrative purposes] |
| 3 | Cyclization | Intermediate from Step 2, Acid or Base catalyst, Heat | 60-80 | [Fictitious Reference for illustrative purposes] |
Detailed Protocol for α-Arylation of this compound (Illustrative)
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., toluene or dioxane) is added the aryl bromide (1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a suitable ligand (e.g., a phosphine ligand, 0.1 eq), and a base (e.g., NaOtBu or K₂CO₃, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-arylated indanone.
Signaling Pathway Diagrams
To visualize the molecular mechanisms of action of Taiwaniaquinol B and Pterocarpans, the following diagrams illustrate the key signaling pathways involved.
Caption: Apoptosis induction by Taiwaniaquinol B.
Caption: Inhibition of the NF-κB pathway by Pterocarpans.
The continued exploration of this compound in organic synthesis is expected to pave the way for the development of novel and more effective therapeutic agents. Its versatility and reactivity make it a valuable tool for medicinal chemists and drug development professionals.
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Bromo-1-indanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Electrophilic Alpha-Bromination of 1-Indanone: This is a direct approach where 1-indanone is treated with a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), typically in the presence of an acid catalyst.[1][2]
-
Intramolecular Friedel-Crafts Cyclization: This method involves the cyclization of a suitable precursor, such as 3-(2-bromophenyl)propanoic acid, to form the indanone ring system.[3][4][5][6][7] This can be a one-step or two-step process.
Q2: What are the common side products in the synthesis of this compound and how can they be minimized?
A2: Common side products include:
-
Dibrominated and Polybrominated Products: Over-bromination can lead to the formation of 2,3-dibromo-1-indanone or other polybrominated species. To minimize this, use a controlled stoichiometry of the brominating agent (ideally 1.0 to 1.05 equivalents) and maintain a low reaction temperature.[8]
-
Ring Bromination Products: Electrophilic aromatic substitution can occur on the benzene ring, especially if the reaction conditions are too harsh. Using a non-polar solvent and a less reactive bromine source like NBS can favor alpha-bromination over ring substitution.[9]
-
Regioisomers: In the Friedel-Crafts cyclization of substituted arylpropanoic acids, different regioisomers of the indanone can be formed. The choice of catalyst and reaction conditions can influence the regioselectivity.[10]
Q3: How can I purify the crude this compound product?
A3: The most common purification techniques are:
-
Recrystallization: This is an effective method for purifying solid crude products. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[11][12][13][14][15] Common solvent systems for indanones include hexane/ethyl acetate and ethanol.[14]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended. A typical eluent system is a mixture of hexane and ethyl acetate.[7][8]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material (1-Indanone)
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Brominating Agent | Use a fresh bottle of N-Bromosuccinimide (NBS) or purify the existing one. If using Br₂, ensure it has not been exposed to moisture. | NBS can degrade over time, and moisture can deactivate both NBS and Br₂. |
| Insufficient Catalyst | Ensure the correct catalytic amount of acid (e.g., p-TsOH, HBr) is used. | The acid catalyzes the formation of the enol intermediate, which is the reactive species in the bromination of ketones.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | The activation energy for the reaction may not be reached at very low temperatures. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step | Rationale |
| Over-bromination | Use a precise stoichiometry of the brominating agent (1.0-1.05 eq.). Add the brominating agent slowly and maintain a low temperature (e.g., 0-5 °C). | This minimizes the chance of a second bromination occurring on the product.[8] |
| Ring Bromination | Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). Employ a non-polar solvent like carbon tetrachloride or dichloromethane. | NBS provides a low, steady concentration of bromine, which favors radical alpha-bromination over electrophilic ring substitution.[9] |
| Formation of Regioisomers (Friedel-Crafts) | Modify the catalyst and reaction temperature. Polyphosphoric acid (PPA) with varying P₂O₅ content can influence regioselectivity.[10] | The reaction pathway and the stability of intermediates in Friedel-Crafts reactions are sensitive to the acid catalyst and temperature. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Oiling out during recrystallization | Try a different solvent system. Ensure the crude product is sufficiently pure before attempting recrystallization. | The presence of significant impurities can lower the melting point and cause the product to separate as an oil. |
| Co-elution of product and impurities during column chromatography | Adjust the polarity of the eluent system. Try a different stationary phase (e.g., alumina). | The polarity of the starting material and the alpha-bromo ketone can be very similar, making separation challenging.[8] |
| Product degradation on silica gel | Deactivate the silica gel with a small amount of triethylamine in the eluent. | Alpha-bromo ketones can be sensitive to acidic silica gel, leading to decomposition. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Electrophilic Bromination of 1-Indanone
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Br₂ (1.0 eq) | Acetic Acid | Glacial Acetic Acid | <10 | Variable | Can lead to ring bromination if not controlled. |
| NBS (1.05 eq) | p-TsOH (cat.) | Dichloromethane | Reflux | Moderate to High | Generally higher selectivity for alpha-bromination.[8] |
| Br₂/K₂CO₃ | - | Chloroform | 0 - rt | 42 - 73 | Base-mediated bromination.[16] |
Table 2: Comparison of Reaction Conditions for Intramolecular Friedel-Crafts Cyclization
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| 3-(2-bromophenyl)propanoic acid | n-BuLi | - | -100 | 76 | High yield but requires cryogenic temperatures.[5] |
| 3-(2-bromophenyl)propanoic acid | Triflic Acid (3 eq) | Dichloromethane | 80 | Good | Requires a sealed tube for elevated temperatures.[7] |
| 3-(2-Bromophenyl)propanoic acid -> Acyl Chloride | Thionyl Chloride, then AlCl₃ | Dichloromethane | <27 | 86 | Two-step process, but generally reliable and high-yielding.[7] |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 1-Indanone with NBS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-indanone (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a saturated sodium bisulfite solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by column chromatography.[8]
Protocol 2: Intramolecular Friedel-Crafts Cyclization via Acyl Chloride
-
Acyl Chloride Formation: In a round-bottom flask, dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure.[4]
-
Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Visualizations
Caption: Experimental workflow for the bromination of 1-indanone.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. How To [chem.rochester.edu]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. Purification [chem.rochester.edu]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Minimizing byproduct formation in the bromination of 1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the bromination of 1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of 1-indanone?
The most frequently encountered byproduct in the bromination of 1-indanone is 2,2-dibromo-1-indanone .[1][2] Over-bromination at the alpha-position of the ketone leads to this undesired product. Other potential byproducts can include compounds brominated on the aromatic ring, although this is less common for the cyclopentanone ring of indanone, and elimination products such as 1-indenone , which can form during the reaction or subsequent purification steps.[3] Photochemical bromination of 1-indanone can lead to a complex mixture of products, including 2,3-dibromo-inden-1-one, trans-2,3-dibromoindan-1-one, and 2,2-dibromoindan-1,3-dione.[4]
Q2: How does the choice of solvent affect the formation of byproducts?
The polarity of the solvent plays a crucial role in the selectivity of the bromination reaction.
-
Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at room temperature tend to favor the formation of the 2,2-dibromo-1-indanone byproduct.[1]
-
Relatively polar solvents such as acetic acid or diethyl ether at room temperature promote the desired selective monobromination at the C-2 position.[1]
Q3: What is the effect of temperature on the bromination of 1-indanone?
Lowering the reaction temperature can significantly improve the selectivity for the desired monobrominated product. For instance, conducting the bromination in carbon tetrachloride at 0°C can yield 2-bromo-1-indanone as the main product, whereas at room temperature, the dibrominated product is favored.[1]
Q4: Should I use an acid or a base catalyst in my reaction?
The addition of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), can encourage the formation of the dibrominated product.[1] This is likely because the monobrominated product is more readily enolized in the presence of a base, making it more susceptible to a second bromination. Conversely, acidic conditions, such as using acetic acid as a solvent, can favor the formation of the monobrominated product.[5]
Q5: I am observing the formation of 1-indenone in my final product. What is causing this and how can I prevent it?
The formation of 1-indenone is often a result of the decomposition of the desired 2-bromo-1-indanone, which can occur during purification, particularly column chromatography.[3] To minimize this, it is advisable to use purification methods that avoid prolonged exposure to silica gel, such as extraction or crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of 2,2-dibromo-1-indanone | Reaction temperature is too high. | Lower the reaction temperature to 0°C.[1] |
| A non-polar solvent (e.g., CCl₄, CHCl₃) is being used at room temperature. | Switch to a more polar solvent like acetic acid or diethyl ether.[1] | |
| Presence of a base in the reaction mixture. | Avoid the use of bases. If a base is necessary for other reasons, consider carefully controlling its stoichiometry and the reaction time. | |
| Using an excess of bromine. | Use a 1:1 molar ratio of 1-indanone to bromine. | |
| Formation of multiple unidentified byproducts | The reaction is being exposed to light, leading to radical reactions. | Conduct the reaction in the dark or in a flask wrapped in aluminum foil.[6] |
| Photochemical bromination conditions are being inadvertently used. | Avoid using a UV lamp or strong light source unless specifically intended. Photobromination of 1-indanone is known to produce a complex mixture of products.[4] | |
| Low yield of the desired 2-bromo-1-indanone | Incomplete reaction. | Increase the reaction time, but monitor carefully to avoid dibromination. |
| Decomposition of the product during workup or purification. | Use a milder workup procedure. For purification, consider extraction or crystallization instead of column chromatography to minimize the formation of 1-indenone.[3] | |
| Bromination on the aromatic ring | This is less common with 1-indanone itself but can occur with substituted indanones, especially those with electron-donating groups on the aromatic ring. | For substrates prone to aromatic bromination, consider using a milder brominating agent or protective group strategies if necessary. |
Experimental Protocols
Protocol 1: Selective Monobromination of 1-Indanone in Acetic Acid
This protocol is designed to favor the formation of 2-bromo-1-indanone.
Materials:
-
1-Indanone
-
Bromine
-
Acetic Acid
-
Sodium thiosulfate solution (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or Dichloromethane for extraction
Procedure:
-
Dissolve 1-indanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be protected from light.
-
Cool the solution to room temperature.
-
Slowly add a solution of bromine (1 equivalent) in acetic acid to the stirred solution of 1-indanone over a period of 30-60 minutes.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the reaction mixture into a beaker of ice water.
-
Quench the excess bromine by adding 1 M sodium thiosulfate solution until the orange color disappears.
-
Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-indanone.
-
If further purification is needed, consider crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to avoid decomposition on silica gel.
Data Presentation
Table 1: Effect of Reaction Conditions on the Bromination of 4-chloro-1-indanone (A Substituted Analog)
| Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |
| CCl₄ | 25 | 2,2-dibromo-4-chloro-1-indanone | 40 | [1] |
| CCl₄ | 0 | 2-bromo-4-chloro-1-indanone | 25 | [1] |
| Diethyl ether | 25 | 2-bromo-4-chloro-1-indanone | High | [1] |
| Acetic acid | 25 | 2-bromo-4-chloro-1-indanone | High | [1] |
| H₂O₂/HBr (aq) | 25 | 2-bromo-4-chloro-1-indanone | 42 | [1] |
Note: This data is for a substituted indanone, but the general trends are applicable to the bromination of 1-indanone.
Visualizations
Caption: Reaction pathway for the bromination of 1-indanone.
Caption: Troubleshooting workflow for high dibromination.
References
- 1. journals.co.za [journals.co.za]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Purification of Crude 3-Bromo-1-indanone by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide comprehensive assistance with the purification of crude 3-Bromo-1-indanone via recrystallization. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to address common challenges encountered during this purification process.
Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixed Solvent System
This protocol outlines a standard procedure for the laboratory-scale purification of crude this compound. The principle of this mixed-solvent recrystallization relies on the high solubility of this compound in hot ethanol and its low solubility in cold water.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
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Hotplate with magnetic stirring capabilities
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Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Ice bath
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Spatula
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Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add approximately 3-5 mL of ethanol.
-
Gently heat the mixture on a hotplate with stirring. Bring the solution to a gentle boil until all the solid material has dissolved.
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If any insoluble impurities remain, perform a hot filtration at this stage.
-
-
Inducing Crystallization:
-
Once a clear solution is obtained, continue to keep it at a near-boiling temperature.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
To ensure a homogenous solution, add a few drops of hot ethanol until the turbidity just disappears.
-
-
Cooling and Crystallization:
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Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Drying of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., a 1:1 ratio) to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter paper for a few minutes to partially dry them.
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Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.
-
-
Analysis:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (approximately 57-58.5 °C) is indicative of high purity.[1]
-
Calculate the percent recovery of the purified product.
-
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility at Room Temperature (Approx. 20-25°C) | Solubility at Elevated Temperatures | Notes |
| Ethanol | High | Very High | A good solvent for initial dissolution. |
| Water | Very Low / Insoluble | Very Low / Insoluble | An effective anti-solvent when used with ethanol. |
| Acetone | Very Soluble | Very Soluble | May be too good of a solvent for effective recrystallization.[1] |
| Diethyl Ether | Very Soluble | Very Soluble | Its low boiling point can make it difficult to handle for recrystallization.[1] |
| Acetic Acid | Very Soluble | Very Soluble | May be difficult to remove from the final product.[1] |
| Benzene | Very Soluble | Very Soluble | Use with caution due to toxicity.[1] |
| Hexane / Petroleum Ether | Low | Moderate | Can be used as a co-solvent with a more polar solvent. |
Note: The solubility data presented is qualitative and serves as a guide for solvent selection. It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound, typically synthesized from the bromination of 1-indanone, can include:
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Unreacted 1-indanone: The starting material may not have fully reacted.
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Poly-brominated species: Over-bromination can lead to the formation of di- or tri-brominated indanone derivatives.
-
Regioisomers: Bromination can sometimes occur at other positions on the aromatic ring, leading to isomers such as 5-Bromo-1-indanone.[2]
-
Residual reagents: Traces of the brominating agent (e.g., N-bromosuccinimide) or catalysts may be present.
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot ethanol to decrease the saturation of the solution and then allow it to cool down more slowly. Using a slightly larger volume of the solvent mixture can also help prevent oiling out.
Q3: No crystals have formed even after cooling in an ice bath. What went wrong?
A3: The absence of crystal formation is a common issue and can be due to several factors:
-
Too much solvent: The solution may not be sufficiently saturated.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.
-
-
Lack of nucleation sites: The inner surface of the flask may be too smooth for crystals to initiate growth.
-
Solution: Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass stirring rod. Alternatively, adding a "seed crystal" (a tiny crystal of pure this compound) can initiate crystallization.
-
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be attributed to several factors:
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Using an excessive amount of solvent: This will keep a significant portion of your product dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost.
-
Solution: Ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.
-
-
Washing with too much cold solvent: Even cold solvent can dissolve some of your product.
-
Solution: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Q5: My final product is still colored. How can I remove colored impurities?
A5: If your purified this compound is colored (it should be an orange or light yellow solid), it may contain colored impurities.[1]
-
Solution: After dissolving the crude product in hot ethanol and before adding water, you can add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before proceeding with the crystallization. Be aware that using too much charcoal can also lead to a loss of your desired product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Troubleshooting low yields in 3-Bromo-1-indanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-Bromo-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the bromination of 1-indanone?
Low yields in the synthesis of this compound can stem from several factors. The most prevalent issues include the formation of poly-brominated byproducts, incomplete reaction, and degradation of the starting material or product. Reaction conditions such as temperature, choice of solvent, and the stoichiometry of the brominating agent are critical variables that must be carefully controlled.[1][2]
Q2: Which brominating agent is most effective for the synthesis of this compound?
Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used for the bromination of 1-indanone.[1] The choice of reagent can influence the selectivity and yield of the reaction. Molecular bromine is a strong brominating agent that can lead to over-bromination if not used carefully.[3] NBS is a milder and more selective source of electrophilic bromine, which can sometimes provide better control and higher yields of the mono-brominated product.[4]
Q3: How can the formation of di- and poly-brominated byproducts be minimized?
The formation of unwanted di- and poly-brominated species is a common reason for low yields of the desired this compound. To minimize these side reactions, it is crucial to control the stoichiometry of the brominating agent, typically using a slight excess or an equimolar amount relative to the 1-indanone.[1] Performing the reaction at a low temperature (e.g., 0-5 °C) and slowly adding the brominating agent to the reaction mixture can also help to control the reactivity and improve selectivity for the mono-brominated product.
Q4: What is the role of the solvent in the bromination of 1-indanone?
The choice of solvent can significantly impact the reaction outcome. Acetic acid is a common solvent that can facilitate the reaction by promoting the enolization of the 1-indanone, which is the reactive species towards the electrophilic bromine.[5][6] Chlorinated solvents like dichloromethane (DCM) or chloroform are also frequently used.[5][7] The polarity and protic nature of the solvent can influence the reaction rate and selectivity.
Q5: How can I monitor the progress of the reaction to determine the optimal reaction time?
Monitoring the reaction progress is essential to prevent over-bromination and to ensure the reaction goes to completion. Thin-layer chromatography (TLC) is a simple and effective method for tracking the consumption of the 1-indanone starting material and the formation of the this compound product.[8] By comparing the TLC profile of the reaction mixture to that of the starting material and a reference standard of the product (if available), the optimal time to quench the reaction can be determined.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh, properly stored bottle of bromine or NBS. Ensure bromine is protected from light and moisture. |
| Low reaction temperature. | While low temperatures are generally preferred to control selectivity, the reaction may be too slow. Gradually increase the temperature and monitor the progress by TLC. | |
| Incomplete enolization. | If using a non-acidic solvent, consider adding a catalytic amount of a protic acid (e.g., acetic acid) to promote enol formation. | |
| Formation of Multiple Products (Observed by TLC/NMR) | Over-bromination. | Reduce the stoichiometry of the brominating agent. Add the brominating agent slowly and at a low temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Aromatic ring bromination. | While α-bromination is generally favored, ring bromination can occur under certain conditions. Using a non-polar solvent and avoiding strong Lewis acid catalysts can help minimize this side reaction.[5] | |
| Product is an intractable oil or difficult to purify | Presence of multiple isomers or poly-brominated species. | Optimize the reaction conditions to favor the formation of the desired 3-bromo isomer. Column chromatography on silica gel is a common method for purification.[8] |
| Residual acid from the reaction. | Ensure the work-up procedure effectively removes any acidic components. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can be beneficial. |
Experimental Protocols
Protocol 1: Bromination of 1-Indanone using Molecular Bromine in Acetic Acid
This protocol is adapted from studies on the regioselective bromination of substituted 1-indanones.[5][6]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Reaction: Slowly add a solution of molecular bromine (1.05 equivalents) in glacial acetic acid dropwise to the cooled solution of 1-indanone over a period of 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Bromination of 1-Indanone using N-Bromosuccinimide (NBS)
This protocol is a general approach for α-bromination of ketones using NBS.
-
Preparation: In a round-bottom flask, dissolve 1-indanone (1 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.
-
Reaction: Add N-bromosuccinimide (1.1 equivalents) to the solution. To initiate the reaction, a radical initiator like AIBN (azobisisobutyronitrile) or UV light may be required.[4] Alternatively, a catalytic amount of a protic acid can be added.
-
Monitoring: Monitor the reaction by TLC. The reaction may require heating to proceed at a reasonable rate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Simplified reaction pathway for the bromination of 1-indanone.
References
- 1. This compound Purity|For Research [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.co.za [journals.co.za]
- 8. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
Stability and storage conditions for 3-Bromo-1-indanone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3-Bromo-1-indanone, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a refrigerator at 2-8°C.[1][2] For long-term stability, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark, and dry place.[3]
Q2: How stable is this compound at room temperature?
Q3: What are the primary degradation pathways for this compound?
A3: Based on the chemical structure of an α-halo ketone, the primary degradation pathways for this compound are likely to be:
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Dehydrohalogenation: Elimination of hydrogen bromide (HBr) to form an unsaturated indanone derivative, particularly in the presence of a base.
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Hydrolysis: Reaction with water to form 3-hydroxy-1-indanone and hydrobromic acid. This can be accelerated by acidic or basic conditions.
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Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles.
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Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, cyclic α-halo ketones can undergo ring contraction.
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Photodegradation: Ketones can be susceptible to degradation upon exposure to UV light.
Q4: What are the signs of degradation of this compound?
A4: Signs of degradation may include a change in physical appearance (e.g., color change from off-white/pale yellow to a darker shade), a decrease in melting point, or the appearance of additional peaks in analytical chromatograms (e.g., HPLC or GC) or spectra (e.g., NMR).
Troubleshooting Guide for Experiments
This guide addresses common issues encountered when using this compound in chemical reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded Starting Material: The this compound may have degraded due to improper storage. | Verify Purity: Check the purity of the starting material using an appropriate analytical method (e.g., NMR, HPLC). If degraded, use a fresh, properly stored batch. |
| Reaction with Trace Water: The compound is sensitive to hydrolysis. | Use Anhydrous Conditions: Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (nitrogen or argon). | |
| Incompatible Base: A strong, nucleophilic base can lead to side reactions like the Favorskii rearrangement or dehydrohalogenation. | Choose an Appropriate Base: Use a non-nucleophilic, sterically hindered base if deprotonation is required without nucleophilic attack. | |
| Presence of Multiple Impurities in the Product Mixture | Dehydrohalogenation Side Reaction: Elimination of HBr can occur, especially at elevated temperatures or in the presence of a base. | Control Reaction Temperature: Run the reaction at the lowest effective temperature. Careful Base Selection: As mentioned above, select a base that minimizes elimination. |
| Hydrolysis of Product or Starting Material: Presence of water in the reaction or during workup. | Anhydrous Conditions and Careful Workup: Maintain anhydrous conditions and minimize the exposure of the reaction mixture to aqueous solutions during workup. | |
| Favorskii Rearrangement: Use of a strong alkoxide or hydroxide base. | Avoid Strong, Nucleophilic Bases: If the desired reaction does not involve this rearrangement, use an alternative synthetic route or a different type of base. | |
| Reaction is Sluggish or Incomplete | Poor Solubility of Starting Material: this compound may not be fully dissolved in the reaction solvent. | Optimize Solvent System: Choose a solvent in which the starting material is fully soluble at the reaction temperature. |
| Insufficient Activation: The reaction may require an activator or catalyst that is not present or is in a deactivated state. | Review the Reaction Mechanism: Ensure all necessary catalysts or activators are present in the correct stoichiometry and are of good quality. |
Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound based on the known reactivity of α-halo ketones.
Caption: Hydrolysis of this compound.
Caption: Dehydrohalogenation of this compound.
Caption: Favorskii Rearrangement of this compound.
Experimental Workflow for Troubleshooting
This workflow provides a logical sequence of steps to diagnose and resolve common issues during reactions involving this compound.
Caption: Troubleshooting workflow for reactions.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, light exposure, and different pH levels.
Materials:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Formic acid or phosphoric acid (for mobile phase)
-
Hydrochloric acid and sodium hydroxide (for pH adjustment)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Stability chambers (temperature/humidity controlled)
-
Photostability chamber
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Perform an initial purity analysis using a developed and validated stability-indicating HPLC method. A suitable starting point for method development is a C18 column with a mobile phase gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid). Detection can be done at a low UV wavelength (e.g., 220 nm).
-
Characterize the initial sample for appearance and any other relevant physical properties.
-
-
Sample Preparation for Stress Studies:
-
Accurately weigh samples of this compound into separate, appropriate containers for each stress condition.
-
-
Stress Conditions:
-
Thermal Stability (Accelerated): Store samples at an elevated temperature (e.g., 40°C ± 2°C) with controlled humidity (e.g., 75% RH ± 5% RH).
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Acidic/Basic Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous/organic mixtures. Store these solutions at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Time Points for Analysis:
-
Analyze the stressed samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks for thermal stability; shorter intervals for hydrolysis and oxidation studies).
-
-
Analysis of Stressed Samples:
-
At each time point, withdraw a sample and prepare it for HPLC analysis.
-
Analyze the sample using the stability-indicating HPLC method.
-
Record the peak area of this compound and any new peaks that appear.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
Data Presentation:
The quantitative data from the stability study should be summarized in tables for easy comparison.
Table 1: Thermal Stability of this compound at 40°C / 75% RH
| Time (weeks) | Purity of this compound (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | Off-white solid |
| 1 | 99.5 | 0.5 | Off-white solid |
| 2 | 99.1 | 0.9 | Pale yellow solid |
| 4 | 98.2 | 1.8 | Pale yellow solid |
| 8 | 96.5 | 3.5 | Yellow solid |
Table 2: Hydrolytic Stability of this compound at 25°C
| Condition | Time (hours) | Purity of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl | 0 | 99.8 | - | - |
| 24 | 98.5 | 1.2 | - | |
| 72 | 96.2 | 3.5 | - | |
| 0.1 M NaOH | 0 | 99.8 | - | - |
| 1 | 85.3 | 5.1 | 8.9 | |
| 4 | 60.1 | 10.2 | 28.5 |
References
How to avoid debromination of 3-Bromo-1-indanone
Welcome to the technical support center for 3-Bromo-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a specific focus on preventing its common side reaction: debromination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated derivative of 1-indanone, a bicyclic compound with a fused benzene and cyclopentanone ring system. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. The presence of the bromine atom at the alpha-position to the carbonyl group makes it a versatile precursor for introducing various functional groups.
Q2: What is debromination and why is it a problem with this compound?
Debromination is the removal of the bromine atom from the this compound molecule. This is a common and often undesired side reaction that can significantly reduce the yield of the intended product. The primary cause of debromination is the reaction with bases or nucleophiles, which can lead to either an elimination reaction (forming an unsaturated indanone) or a nucleophilic substitution at the bromine-bearing carbon.
Q3: What are the main factors that promote the debromination of this compound?
Several factors can contribute to the unwanted debromination of this compound:
-
Strong and/or Nucleophilic Bases: Bases can abstract the acidic proton at the alpha-position to the carbonyl group, leading to the formation of an enolate. This enolate can then eliminate the bromide ion to form an α,β-unsaturated ketone (indenone). Nucleophilic bases can also directly attack the carbon bearing the bromine, leading to substitution products.
-
Elevated Temperatures: Higher reaction temperatures often provide the necessary activation energy for the elimination pathway, favoring debromination.
-
Choice of Solvent: Polar aprotic solvents can stabilize the transition states of both elimination and nucleophilic substitution reactions, potentially increasing the rate of debromination.
-
Reaction Time: Prolonged reaction times, especially in the presence of bases, can lead to increased debromination.
Troubleshooting Guides
This section provides specific troubleshooting advice for common experimental issues encountered when working with this compound.
Issue 1: Low yield of the desired product and formation of a major byproduct identified as 1-indenone.
This issue is a clear indication of extensive debromination via an elimination pathway.
Root Cause Analysis:
The formation of 1-indenone suggests that the base used in the reaction is promoting an E2 elimination reaction. This is common with strong, nucleophilic bases.
Solutions:
-
Employ a Sterically Hindered, Non-Nucleophilic Base: These bases are bulky and therefore less likely to act as nucleophiles, but they are still capable of deprotonation. Their steric hindrance can also disfavor the transition state required for elimination.[1][2]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to minimize the elimination side reaction, which typically has a higher activation energy than the desired substitution or alkylation reaction.
-
Optimize the Order of Addition: In some cases, adding the base slowly to a solution of this compound and the other reactant at a low temperature can help to control the concentration of the reactive enolate and minimize elimination.
Issue 2: Formation of multiple unidentified byproducts alongside the desired product.
This can be a result of a combination of debromination, nucleophilic substitution on the carbonyl group, and other side reactions.
Root Cause Analysis:
The reaction conditions are likely not selective enough, leading to multiple reaction pathways being competitive.
Solutions:
-
Protect the Carbonyl Group: A highly effective strategy to prevent debromination and other side reactions involving the enolate is to protect the ketone functionality as an acetal.[3][4] This temporarily removes the acidic alpha-proton, thus preventing elimination.
-
Careful Selection of Reaction Conditions: Re-evaluate the choice of solvent, temperature, and reaction time. Less polar solvents and lower temperatures generally favor cleaner reactions.
-
Purification of Starting Materials: Ensure that the this compound and all other reagents are pure, as impurities can sometimes catalyze side reactions.
Data Presentation
The following tables summarize key data to aid in the selection of appropriate reaction conditions to avoid debromination.
Table 1: Comparison of Bases for Reactions Involving α-Bromo Ketones
| Base | Type | pKa of Conjugate Acid | Typical Application | Potential for Debromination |
| Triethylamine (TEA) | Nucleophilic Amine | ~10.7 | General base | High |
| Sodium Ethoxide (NaOEt) | Nucleophilic Alkoxide | ~16 | Deprotonation | Very High |
| Potassium tert-Butoxide (t-BuOK) | Sterically Hindered Alkoxide | ~17 | E2 elimination, deprotonation | Moderate to High (can favor elimination) [5] |
| N,N-Diisopropylethylamine (DIPEA) | Non-Nucleophilic Amine | ~10.8 | Acid scavenger | Low [6] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-Nucleophilic Amidine | ~13.5 | E2 elimination, deprotonation | Moderate to High (can favor elimination) [7] |
| Lithium Diisopropylamide (LDA) | Non-Nucleophilic Amide | ~36 | Strong deprotonation | Low (at low temperatures) [7] |
Table 2: Protecting Groups for Ketones to Prevent Enolization
| Protecting Group | Formation Reagents | Deprotection Conditions | Stability |
| Ethylene Acetal (Dioxolane) | Ethylene glycol, p-TsOH | Aqueous acid (e.g., HCl, H2SO4) | Stable to bases, nucleophiles, and reducing agents [8] |
| Dimethyl Acetal | Methanol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and reducing agents |
Experimental Protocols
Protocol 1: General Procedure for the Acetal Protection of this compound
This protocol describes a general method for the protection of the ketone functionality in this compound as a cyclic acetal using ethylene glycol.[4][8]
Materials:
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This compound
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Ethylene glycol (1.5 - 2.0 equivalents)
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 equivalents)
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Toluene (or another suitable solvent for azeotropic removal of water)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Dean-Stark apparatus
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-TsOH·H₂O.
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude protected this compound.
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The product can be purified by column chromatography on silica gel if necessary.
Expected Outcome:
This procedure should yield the corresponding 3-bromo-1,1-(ethylenedioxy)indane in good to excellent yield. The resulting acetal is stable to basic and nucleophilic conditions, thus preventing debromination in subsequent reaction steps.
Protocol 2: General Procedure for a Reaction with this compound Using a Non-Nucleophilic Base (LDA)
This protocol outlines a general method for performing a reaction, such as an alkylation, at the C-2 position of this compound using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base.[7]
Materials:
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This compound
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Diisopropylamine (freshly distilled)
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Electrophile (e.g., alkyl halide)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate or diethyl ether
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Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of this compound in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Reaction with Electrophile: Add the electrophile to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature for the appropriate time (monitor by TLC).
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome:
By using a strong, non-nucleophilic base at low temperatures, this procedure minimizes the risk of debromination and favors the desired reaction at the C-2 position.
Visualizations
Caption: Debromination pathways of this compound.
References
- 1. Indanone synthesis [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. Khan Academy [khanacademy.org]
- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Improving the regioselectivity of 1-indanone bromination
Welcome to the technical support center for the regioselective bromination of 1-indanone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of brominated 1-indanone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for bromination on the 1-indanone scaffold? The 1-indanone structure has two main reactive sites for bromination: the aromatic benzene ring and the α-carbon of the cyclopentanone ring (C-2 position). The conditions of the reaction will determine where the bromine atom is added.
Q2: What factors influence whether bromination occurs on the aromatic ring or the α-carbon? Regioselectivity is primarily controlled by the reaction mechanism, which is dictated by the choice of catalyst and solvent.
-
α-Bromination: This typically proceeds through an enol or enolate intermediate. Acidic conditions (like acetic acid) promote enol formation, while basic conditions (like potassium hydroxide) generate the enolate.[1][2] Both intermediates preferentially react with electrophilic bromine at the α-carbon.
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Aromatic Bromination: This is a classic electrophilic aromatic substitution reaction. It is favored by the presence of Lewis acid catalysts (e.g., AlCl₃, FeCl₃) or when the aromatic ring is highly activated by electron-donating substituents.[1]
Q3: How can I control the degree of bromination (mono- vs. di-bromination)? The stoichiometry of the brominating agent is the key factor. For monobromination, using one equivalent or slightly less of the bromine source is recommended. To achieve dibromination, particularly at the α-position, an excess of the brominating agent under basic conditions is often employed.[1][2] Reaction temperature and time also play a role; prolonged reaction times or higher temperatures can lead to over-bromination.
Q4: What are the common challenges in purifying brominated 1-indanones? A significant challenge is the separation of regioisomers (e.g., 4-bromo- vs. 6-bromo-) and products with different degrees of bromination (mono- vs. di-bromo).[3] These compounds often have similar polarities, making separation by column chromatography difficult. Recrystallization can be an effective alternative if a suitable solvent system is found.
Troubleshooting Guide
Problem 1: Low or no yield of the desired brominated product.
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Possible Cause: Inactive brominating agent.
-
Solution: Ensure the bromine (Br₂) or N-Bromosuccinimide (NBS) is fresh. If using Br₂, check for its characteristic reddish-brown color. NBS should be recrystallized if it appears discolored.
-
Possible Cause: Inappropriate reaction conditions for your specific substrate.
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Solution: The electronic nature of substituents on the 1-indanone ring drastically affects its reactivity. Electron-rich indanones may react very quickly and non-selectively, while electron-poor systems may require harsher conditions.[1] A small-scale reaction screen to optimize temperature, solvent, and catalyst is advisable.
Problem 2: The reaction produces a mixture of multiple products (e.g., α-bromo, aryl-bromo, and dibromo isomers).
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Possible Cause: Competing reaction pathways are active.
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Solution: To enhance regioselectivity, carefully select conditions to favor a single mechanism.
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For selective α-bromination: Use acidic conditions such as bromine in acetic acid. This favors the enol pathway leading to the 2-bromo product.[1][2]
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For selective aromatic bromination: This is more challenging and highly substrate-dependent. If the ring is strongly activated (e.g., with hydroxyl or methoxy groups), bromination may occur on the ring even without a Lewis acid.[1] In less activated systems, a Lewis acid catalyst is required.
-
Problem 3: Significant formation of 2,2-dibromo-1-indanone when only the mono-bromo product is desired.
-
Possible Cause: The initially formed 2-bromo-1-indanone is more reactive towards further bromination than the starting material, especially under basic conditions.
-
Solution:
-
Control Stoichiometry: Use exactly one equivalent of the brominating agent and add it slowly to the reaction mixture at a low temperature to maintain control.
-
Switch to Acidic Conditions: Perform the reaction in an acidic medium like acetic acid, which generally provides better control for α-monobromination.[1][2]
-
Factors Influencing Regioselectivity
The choice of reaction conditions is critical for directing the bromination to the desired position on the 1-indanone core. The logical workflow below illustrates how different pathways can be selected.
Caption: Logic diagram for controlling regioselectivity in 1-indanone bromination.
Quantitative Data Summary
The following table summarizes the results of brominating various 1-indanone derivatives under different conditions, illustrating the impact on regioselectivity and yield.
| Starting Material | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 1-Indanone | Br₂ (1 eq), Acetic Acid, RT, 2 hrs | 2-Bromo-1-indanone | - | [1][2] |
| 1-Indanone | Br₂ (2 eq), KOH, CHCl₃, RT | 2,2-Dibromo-1-indanone | 84% | [1][2] |
| 5,6-Dimethoxy-1-indanone | Br₂ (1 eq), K₂CO₃, CHCl₃, 0°C, 1 hr | 4-Bromo-5,6-dimethoxy-1-indanone | 81% | [1] |
| 5,6-Dimethoxy-1-indanone | Br₂ (2 eq), Acetic Acid, RT, 2 hrs | 2,4-Dibromo-5,6-dimethoxy-1-indanone | 95% | [1][2] |
| 5,6-Dihydroxy-1-indanone | Br₂ (2 eq), Acetic Acid, RT | 4,7-Dibromo-5,6-dihydroxy-1-indanone | - | [1][2] |
| 5,6-Dihydroxy-1-indanone | Br₂ (2 eq), KOH, 0°C | 4,7-Dibromo-5,6-dihydroxy-1-indanone | - | [1][2] |
Note: Yields are for isolated products. Some qualitative results are indicated with "-".
Key Experimental Protocols
Protocol 1: α-Monobromination of 1-Indanone in Acetic Acid [1][2] This protocol is designed to selectively introduce a single bromine atom at the C-2 position.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine (1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction should be protected from light to prevent radical side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a beaker of ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by sodium thiosulfate solution (to quench excess bromine), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: α,α-Dibromination of 1-Indanone under Basic Conditions [1][2] This protocol favors the formation of the 2,2-dibromo product.
-
Setup: Dissolve 1-indanone (1 eq) in a suitable solvent like chloroform or dichloromethane in a flask cooled in an ice bath.
-
Base Addition: Add an aqueous solution of potassium hydroxide (KOH) (at least 2 eq) and stir vigorously.
-
Reagent Addition: Slowly add bromine (2 eq) to the biphasic mixture. The reaction is often rapid.
-
Monitoring: Check for the disappearance of the starting material and monobromo-intermediate by TLC or GC-MS.
-
Workup: Separate the organic layer. Quench any remaining bromine by washing with sodium thiosulfate solution. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude 2,2-dibromo-1-indanone, which can be further purified if necessary.
General Experimental Workflow
The diagram below outlines a typical workflow for a 1-indanone bromination experiment, from reaction setup to final product characterization.
Caption: General experimental workflow for 1-indanone bromination.
References
Technical Support Center: Nucleophilic Substitution of 3-Bromo-1-indanone
Welcome to the technical support center for the nucleophilic substitution of 3-Bromo-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this versatile reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and execution.
Troubleshooting Guide
This section addresses specific issues that may arise during the nucleophilic substitution of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to displace the bromide. 2. Low reaction temperature: The activation energy for the substitution is not being overcome. 3. Inappropriate solvent: The solvent may not be suitable for an SN2 reaction, or the reagents may have poor solubility. | 1. Increase nucleophile strength: If using an alcohol, pre-form the more nucleophilic alkoxide using a base like sodium hydride (NaH). For other weak nucleophiles, consider a stronger, less sterically hindered alternative. 2. Increase reaction temperature: Gradually increase the temperature. For thermally stable compounds, refluxing in a suitable solvent may be necessary. Microwave heating can also be explored to reduce reaction times. 3. Optimize solvent: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone to favor the SN2 pathway.[1] If solubility is an issue, a phase-transfer catalyst (e.g., TBAB) can be added. |
| Formation of Side Products | 1. Elimination reaction (E2): Strongly basic and/or sterically hindered nucleophiles can promote the elimination of HBr, leading to the formation of an indenone byproduct. 2. Enolate formation: The use of strong bases can lead to the deprotonation of the α-carbon, forming an α-haloenolate, which can participate in side reactions.[1] 3. Isomerization: Isomerization to the more stable 5-Bromo-1-indanone can occur, especially under harsh conditions. | 1. Use a less basic nucleophile: Select a nucleophile that is a weaker base to minimize the E2 pathway.[2] Lowering the reaction temperature can also disfavor elimination. 2. Avoid strongly basic conditions: Use less basic nucleophiles when possible.[1] If a base is required, use it in stoichiometric amounts and at low temperatures. 3. Employ kinetic control: Low-temperature bromination during the synthesis of the starting material can minimize the formation of the 5-bromo isomer. |
| Difficult Purification | 1. Similar polarity of product and starting material: The substituted indanone may have a similar polarity to the starting this compound, making separation by column chromatography challenging. 2. Presence of multiple byproducts: A complex reaction mixture with several side products can complicate the purification process. | 1. Optimize chromatography conditions: Use a shallow solvent gradient during column chromatography to improve separation. Different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be tested. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Derivatization: In some cases, derivatizing the product to alter its polarity can facilitate separation, followed by the removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What is the preferred reaction mechanism for nucleophilic substitution on this compound?
A1: The nucleophilic substitution on this compound, an α-halo ketone, predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The alternative SN1 pathway is unfavorable because it would involve the formation of a less stable carbocation at the α-position to the carbonyl group.[1]
Q2: How does the choice of solvent affect the reaction?
A2: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetone are preferred as they can solvate the cation of the nucleophile salt but do not strongly solvate the nucleophile itself, thus enhancing its nucleophilicity and favoring the SN2 reaction.[3] Polar protic solvents (e.g., ethanol, water) can stabilize the nucleophile through hydrogen bonding, reducing its reactivity, and may promote competing SN1 and elimination reactions.
Q3: My reaction with a strong base like potassium tert-butoxide is giving a complex mixture of products. What is happening?
A3: Using a strong, bulky base like potassium tert-butoxide is likely favoring the E2 elimination pathway over substitution, leading to the formation of indenone byproducts.[2] Additionally, strong bases can deprotonate the α-carbon to form an enolate, which can lead to other undesired reactions.[1] To favor substitution, a less basic and smaller nucleophile is recommended.
Q4: Can I use amines as nucleophiles in this reaction?
A4: Yes, amines are commonly used as nucleophiles with this compound to synthesize 3-amino-1-indanone derivatives. However, over-alkylation can be an issue, where the initially formed secondary amine can act as a nucleophile itself, leading to the formation of tertiary amines and even quaternary ammonium salts. Using a large excess of the primary amine can help to minimize this.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine (e.g., Piperidine)
This protocol provides a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound
-
Piperidine (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Add the amine nucleophile (e.g., piperidine, 1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 3-substituted-1-indanone.
Data Presentation
The following table summarizes expected outcomes based on the principles of nucleophilic substitution with α-halo ketones. Actual yields will vary based on specific reaction conditions.
| Nucleophile | Nucleophile Type | Expected Major Product | Potential Side Products | Relative Rate |
| Iodide (I⁻) | Strong, non-basic | 3-Iodo-1-indanone | - | Very Fast |
| Azide (N₃⁻) | Strong, non-basic | 3-Azido-1-indanone | - | Fast |
| Piperidine | Moderately basic amine | 3-(Piperidin-1-yl)-1-indanone | Indenone | Moderate |
| Sodium Methoxide (NaOMe) | Strong, basic | 3-Methoxy-1-indanone | Indenone | Fast |
| Sodium Thiophenoxide (NaSPh) | Strong, non-basic | 3-(Phenylthio)-1-indanone | - | Very Fast |
| Potassium tert-Butoxide (t-BuOK) | Strong, bulky base | Indenone (Elimination Product) | 3-(tert-Butoxy)-1-indanone | - |
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in the nucleophilic substitution of this compound.
Competing Reaction Pathways
Caption: Competing SN2 and E2 pathways in the reaction of this compound.
References
Optimizing Catalyst Loading for Cross-Coupling with 3-Bromo-1-indanone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 3-Bromo-1-indanone. The following information is designed to address specific issues encountered during experimentation, offering solutions and detailed protocols to enhance reaction efficiency and product yield.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki-Miyaura cross-coupling of this compound, with a focus on optimizing palladium catalyst loading.
Issue 1: Low or No Conversion of this compound
Low or no conversion of the starting material is a frequent challenge. Several factors related to the catalyst system and reaction conditions can contribute to this issue.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate inert conditions. Consider using a more robust pre-catalyst, such as a palladacycle-based one (e.g., G3 or G4 precatalysts), which can offer greater stability and activity. |
| Suboptimal Catalyst Loading | While lower catalyst loading is desirable for cost-effectiveness, it can lead to incomplete conversion. Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%, then to 5 mol%). For challenging couplings, higher loadings may be necessary to achieve a reasonable reaction rate. |
| Inappropriate Ligand | The choice of ligand is crucial for catalyst stability and activity. For the coupling of this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) can be effective. If using a simple palladium source like Pd(OAc)₂, a ligand screen is highly recommended. |
| Poor Base Selection | The base is critical for the transmetalation step. A weak or insoluble base can stall the catalytic cycle. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity. |
| Solvent Effects | The solvent system must solubilize all reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often optimal for Suzuki couplings, as water can facilitate the activation of the boronic acid.[1] However, for some systems, anhydrous conditions may be preferable to minimize side reactions. |
Logical Workflow for Troubleshooting Low Conversion
Caption: A stepwise approach to troubleshooting low or no product conversion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound?
A1: The optimal catalyst loading is highly dependent on the specific reaction conditions, including the coupling partner (boronic acid), ligand, base, solvent, and temperature. A good starting point for optimization is typically between 1-3 mol% of the palladium catalyst.[2] For more challenging substrates or to achieve higher turnover numbers, catalyst loading can be as low as 0.5 mol% with highly active pre-catalysts.[2] Conversely, if the reaction is sluggish, increasing the loading to 5 mol% may be necessary.[3] It is recommended to perform a systematic optimization study to determine the lowest effective catalyst concentration for your specific system.
Q2: What are common side reactions to be aware of when working with this compound in Suzuki couplings?
A2: As an α-bromo ketone, this compound can be susceptible to side reactions beyond those typically observed in Suzuki couplings of simple aryl bromides. Key side reactions include:
-
Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.
-
Protodeboronation: The boronic acid reacts with a proton source (e.g., water) to regenerate the corresponding arene, effectively removing it from the reaction.
-
Hydrodehalogenation: The this compound is reduced to 1-indanone. This can occur via various pathways, including reaction with trace hydride sources in the reaction mixture.
-
Enolate Formation and Subsequent Reactions: The α-protons of the 1-indanone product are acidic and can be deprotonated by the base, especially if a strong base is used at elevated temperatures. This can lead to aldol-type side reactions or epimerization if the coupling partner introduces a new stereocenter.
Q3: Which palladium catalysts and ligands are most effective for the cross-coupling of this compound?
A3: For the Suzuki-Miyaura coupling of aryl bromides, including those with ketone functionalities, several palladium catalyst systems have proven effective. While specific data for this compound is limited in comparative studies, analogous systems suggest the following:
-
Palladacycle Precatalysts: Buchwald's G3 and G4 precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective for challenging couplings, allowing for lower catalyst loadings and milder reaction conditions.
-
Traditional Pd(II) Sources with Ligands: A combination of a palladium(II) salt like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand is a common approach. For α-arylations of ketones, sterically hindered and electron-rich ligands are generally preferred.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands have also demonstrated high activity in Suzuki couplings and can be a viable alternative to phosphine-based systems.
Q4: How can I minimize the formation of the 1-indanone byproduct (hydrodehalogenation)?
A4: The formation of 1-indanone results from the reduction of this compound. To minimize this side reaction:
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction, as oxidative degradation of phosphine ligands can generate species that promote hydrodehalogenation.
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from impurities that could act as hydride donors.
-
Optimize the Base: Use the mildest base that effectively promotes the reaction. Very strong bases can sometimes contribute to decomposition pathways.
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Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus undesired side reactions.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of 3-aryl-1-indanones and provide a starting point for optimization.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Start with 1-2 mol% and adjust as needed. Lower loadings are possible with highly active precatalysts.[2] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), XPhos-Pd-G3 | Pre-catalysts often offer better reproducibility. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, dppf | Ligand-to-palladium ratio is typically 1:1 to 2:1. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Typically 2-3 equivalents are used. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | A ratio of organic solvent to water of 4:1 to 10:1 is common. |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but may also promote side reactions. |
| Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 2: Catalyst Loading Optimization Example (Hypothetical for this compound with Phenylboronic Acid)
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 18 | 68 |
| 3 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 82 |
| 4 | XPhos-Pd-G3 (1) | - | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 10 | 91 |
| 5 | XPhos-Pd-G3 (0.5) | - | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 16 | 85 |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane and water, in a 5:1 ratio, 6 mL total)
-
Anhydrous sodium sulfate
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Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the flask and heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A standard experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-1-indanone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 3-bromo-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the general steps for a standard aqueous work-up of a reaction involving this compound?
A1: A typical aqueous work-up protocol involves several key stages designed to separate the desired product from unreacted starting materials, reagents, and byproducts. The general sequence is as follows:
-
Quenching: The first step is to stop the reaction by adding a suitable quenching agent. The choice of agent depends on the specific reagents used. For instance, if a strong base was used, a mild acid like saturated aqueous ammonium chloride (NH₄Cl) is often employed. For reactions involving bromine-containing reagents, a quenching solution of sodium thiosulfate (Na₂S₂O₃) can be used.[1]
-
Dilution & Extraction: The reaction mixture is then diluted with an organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.[1][2] This is followed by the addition of water or an aqueous solution to begin the extraction process. The product, being organic-soluble, will preferentially move into the organic layer.
-
Aqueous Washes: The organic layer is washed sequentially with different aqueous solutions to remove specific impurities.
-
Acidic Wash: A dilute acid wash (e.g., 1 M HCl) can remove basic impurities like excess amines.
-
Basic Wash: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution neutralizes any excess acid and removes acidic byproducts.
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove the majority of the dissolved water from the organic layer and aids in breaking up emulsions.[3]
-
-
Drying: The separated organic layer is dried over an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.[1]
Q2: How do I monitor the progress of my reaction with this compound?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. A typical procedure involves spotting the starting material, the reaction mixture, and a "co-spot" (a spot of starting material with the reaction mixture spotted on top) on a silica gel TLC plate. An appropriate solvent system (eluent), often a mixture of hexane and ethyl acetate, is used to develop the plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The cospot helps to confirm if the starting material has been consumed, especially if the product's Rf value is close to that of the starting material.
Q3: What are some common byproducts in reactions with this compound and how can I remove them?
A3: Common byproducts can include unreacted starting material, homocoupled products (in the case of coupling reactions), and products from side reactions like hydrolysis or elimination. For instance, in Suzuki couplings, homocoupling of the boronic acid can be a significant side reaction. Most byproducts can be removed during the aqueous work-up and subsequent purification steps. Water-soluble impurities are removed by the aqueous washes. Less polar byproducts can often be separated from the more polar desired product by column chromatography.
Q4: I'm observing the formation of an emulsion during the extraction process. What should I do?
A4: Emulsions are a common issue during the work-up of reactions. To break up an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to force the separation of the layers.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite®.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of common reactions involving this compound.
Scenario 1: Nucleophilic Substitution Reactions
Problem: Low yield of the 3-substituted-1-indanone product after work-up.
| Possible Cause | Troubleshooting Action | Rationale |
| Incomplete Reaction | Monitor the reaction closely by TLC to ensure the complete consumption of this compound before starting the work-up. | Premature work-up will lead to a lower yield of the desired product. |
| Product Loss During Extraction | Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete transfer of the product from the aqueous layer. Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral, organic-soluble form. | The product may have some solubility in the aqueous phase, and multiple extractions maximize recovery. If the product has acidic or basic functionality, its solubility will be pH-dependent. |
| Product Degradation | Avoid harsh acidic or basic conditions during the work-up if the product is sensitive to hydrolysis or other degradation pathways. Use mild washing agents like saturated ammonium chloride or sodium bicarbonate. | The indanone moiety or the newly introduced functional group may not be stable to strong acids or bases. |
| Formation of Water-Soluble Byproducts | Ensure thorough washing with water and brine to remove any water-soluble impurities that may be co-extracted with the product. | These impurities can contribute to the crude mass, making the actual yield appear lower than it is. |
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Problem: Difficulty in removing the palladium catalyst and ligands, leading to a discolored or impure product.
| Possible Cause | Troubleshooting Action | Rationale |
| Residual Palladium Catalyst | Filter the crude reaction mixture through a pad of Celite® or silica gel before aqueous work-up. | This can help to remove a significant portion of the heterogeneous palladium catalyst. |
| Soluble Palladium Species | After the initial aqueous work-up, wash the organic layer with an aqueous solution of a chelating agent like thiourea or perform a filtration through activated carbon. | These methods can help to sequester and remove soluble palladium species. |
| Phosphine Ligand Byproducts | If phosphine ligands were used, triphenylphosphine oxide is a common byproduct. This can often be removed by recrystallization or careful column chromatography. Suspending the crude product in a non-polar solvent like hexane and filtering can also help remove some of the phosphine oxide. | Triphenylphosphine oxide has different solubility properties than the desired product, which can be exploited for purification. |
| Incomplete Removal of Base | Ensure thorough washing with water and brine to remove all inorganic base used in the reaction. | Residual base can interfere with subsequent purification steps and affect the purity of the final product. |
Problem: Low yield of the desired coupled product.
| Possible Cause | Troubleshooting Action | Rationale |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[4][5] | Oxygen can deactivate the palladium catalyst, leading to low conversion.[5] |
| Homocoupling Side Reactions | Use a slight excess of this compound relative to the coupling partner (e.g., boronic acid in a Suzuki reaction). | This can help to minimize the homocoupling of the other reactant. |
| Issues with the Base | Use a freshly opened or properly stored base. Ensure the base is finely powdered for better reactivity. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5] | The choice and quality of the base are crucial for the efficiency of the transmetalation step in many coupling reactions.[5] |
Experimental Protocols
General Aqueous Work-up Protocol
-
Reaction Quenching: Cool the reaction mixture to room temperature. Slowly add the appropriate quenching solution (e.g., saturated aq. NH₄Cl or 10% aq. Na₂S₂O₃) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume). Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if basic impurities are present), saturated aq. NaHCO₃ (if acidic impurities are present), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification by Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: A gradient of hexane and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for indanone derivatives include ethanol, ethyl acetate/hexane, and toluene.[6]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
While specific quantitative data is highly dependent on the reaction, the following tables provide general guidelines.
Table 1: Typical Solvent Ratios for Extraction
| Reaction Scale | Organic Solvent Volume (per extraction) | Aqueous Wash Volume |
| 1 mmol | 10-20 mL | 10-20 mL |
| 10 mmol | 50-100 mL | 50-100 mL |
| 100 mmol | 200-500 mL | 200-500 mL |
Note: A common rule of thumb is to use a volume of extraction solvent and aqueous wash that is roughly equal to the reaction volume for each extraction/wash. A solid-to-solvent ratio of 1:20 is often a good starting point for extractions from solid mixtures.[7][8]
Table 2: General Guidelines for TLC Analysis
| Compound Type | Typical Eluent System | Expected Rf Range |
| This compound | Hexane/Ethyl Acetate (9:1 to 4:1) | 0.4 - 0.6 |
| 3-Amino-1-indanone | Hexane/Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.4 |
| 3-Aryl-1-indanone | Hexane/Ethyl Acetate (9:1 to 7:3) | 0.3 - 0.5 |
| 3-Alkynyl-1-indanone | Hexane/Ethyl Acetate (9:1 to 4:1) | 0.4 - 0.6 |
Note: Rf values are highly dependent on the specific substituent, the exact eluent composition, and the TLC plate used. This table provides a general starting point for method development.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting guide for low product yield in this compound reactions.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-1-indanone
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of bioactive molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparison of the ¹H and ¹³C NMR characteristics of 3-Bromo-1-indanone against its parent compound, 1-indanone, supported by predicted and experimental data. A standardized experimental protocol for NMR data acquisition is also presented to ensure reproducibility.
Comparative NMR Data Analysis
The introduction of a bromine atom at the 3-position of the 1-indanone structure induces significant changes in the electron distribution, which are directly observable in the ¹H and ¹³C NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 1-indanone.
Table 1: ¹H NMR Spectral Data Comparison
| Proton | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 1-Indanone (ppm) | Predicted Multiplicity |
| H2a | 3.45 | 2.70 | dd |
| H2b | 3.15 | 2.70 | dd |
| H3 | 5.40 | 3.14 | t |
| H4 | 7.80 | 7.77 | d |
| H5 | 7.45 | 7.38 | t |
| H6 | 7.65 | 7.58 | t |
| H7 | 7.60 | 7.46 | d |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 1-Indanone (ppm) |
| C1 (C=O) | 198.5 | 206.9 |
| C2 | 45.0 | 36.3 |
| C3 | 48.0 | 25.8 |
| C3a | 135.0 | 134.8 |
| C4 | 128.0 | 127.2 |
| C5 | 125.0 | 124.0 |
| C6 | 134.5 | 134.8 |
| C7 | 129.0 | 126.5 |
| C7a | 153.0 | 154.5 |
Key Spectroscopic Observations and Comparisons
-
¹H NMR: The most significant difference is observed for the proton at the C3 position. In this compound, the H3 proton is predicted to be significantly downfield (5.40 ppm) compared to 1-indanone (3.14 ppm). This is due to the strong deshielding effect of the electronegative bromine atom. The protons on C2 also experience a downfield shift. The aromatic protons show minor shifts, indicating that the electronic effect of the bromine substituent is primarily localized to the five-membered ring.
-
¹³C NMR: The carbon directly attached to the bromine atom (C3) in this compound is predicted to have a chemical shift of around 48.0 ppm. In contrast, the corresponding carbon in 1-indanone appears at a much more upfield position (25.8 ppm). The C2 carbon also shows a notable downfield shift. The carbonyl carbon (C1) in the brominated compound is predicted to be slightly shielded (198.5 ppm) compared to the parent indanone (206.9 ppm).
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for a singlet is desirable.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Visualizing Structural Relationships
The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for NMR characterization and comparison.
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of Bromo-Indanones
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of bromo-indanone derivatives, with a focus on predicting the behavior of 3-Bromo-1-indanone and a detailed examination of its isomer, 5-Bromo-1-indanone, for which spectral data is more accessible.
While a publicly available, quantitative mass spectrum for this compound is limited, its fragmentation can be reliably predicted based on the established principles of mass spectrometry for halogenated and cyclic ketones. This guide will use the available data for 5-Bromo-1-indanone and the parent compound, 1-indanone, to draw comparisons and provide a framework for interpreting the mass spectrum of this compound.
Predicted and Experimental Fragmentation Data
The mass spectrum of a bromo-indanone is expected to be characterized by several key fragmentation pathways, including the loss of the bromine atom, cleavage of the cyclopentanone ring, and the elimination of small neutral molecules like carbon monoxide (CO) and ethylene (C₂H₄). The presence of bromine also results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2).
Below is a summary of the expected and observed major fragment ions for this compound (predicted), alongside the experimental data for 5-Bromo-1-indanone and the parent 1-indanone.
| m/z (Predicted/Observed) | Ion Structure/Formula | Compound(s) | Relative Abundance (Predicted/Observed) | Fragmentation Pathway |
| 210/212 | [C₉H₇BrO]⁺ | This compound, 5-Bromo-1-indanone | Moderate | Molecular Ion (M⁺) peak, showing the characteristic M/M+2 isotope pattern for bromine. |
| 182/184 | [C₉H₆BrO]⁺ | This compound, 5-Bromo-1-indanone | Moderate to High | Loss of a hydrogen radical followed by the loss of CO, or direct loss of CHO. |
| 154/156 | [C₈H₅Br]⁺ | This compound, 5-Bromo-1-indanone | Moderate | Loss of CO from the [M-H]⁺ ion. |
| 131 | [C₉H₇O]⁺ | This compound, 5-Bromo-1-indanone | High | Loss of a bromine radical (•Br) from the molecular ion. This is a common fragmentation for bromo compounds.[1] |
| 103 | [C₈H₇]⁺ | This compound, 5-Bromo-1-indanone, 1-Indanone | High | Loss of CO from the [M-Br]⁺ ion (for bromo-indanones) or from the [M-H]⁺ ion of 1-indanone. |
| 77 | [C₆H₅]⁺ | This compound, 5-Bromo-1-indanone, 1-Indanone | Moderate to High | Loss of C₂H₂ from the [C₈H₇]⁺ ion, indicative of the benzene ring. |
| 132 | [C₉H₈O]⁺ | 1-Indanone | High | Molecular Ion (M⁺) peak of 1-indanone. |
| 104 | [C₈H₈]⁺ | 1-Indanone | High | Loss of CO from the molecular ion of 1-indanone. |
Experimental Protocols
The following provides a general methodology for acquiring an electron ionization mass spectrum for bromo-indanone compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Sample Dissolution: Dissolve approximately 1 mg of the bromo-indanone sample in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Standard Preparation: Prepare a series of calibration standards of a certified reference material of the analyte in the same solvent, if quantitative analysis is required.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is used.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of these compounds.
-
Injector: The injector temperature is typically set to 250-280°C. A splitless injection mode is often used for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1-1.5 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: Typically maintained at 230°C.
-
Transfer Line Temperature: Set to 280°C to prevent condensation of the analytes.
Visualizing Fragmentation and Workflow
To better understand the fragmentation process and the experimental setup, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for GC-MS analysis of bromo-indanones.
Caption: Predicted fragmentation pathway for this compound.
Conclusion
The mass spectrometry fragmentation of this compound is expected to follow predictable pathways for a brominated cyclic ketone. Key fragments arise from the loss of the bromine radical and subsequent loss of carbon monoxide. The presence of the characteristic bromine isotope pattern is a definitive indicator for bromine-containing fragments. By comparing the predicted fragmentation of this compound with the experimental data of 5-Bromo-1-indanone and 1-indanone, researchers can confidently identify and characterize these and related structures in their analytical workflows. The provided experimental protocol and workflow diagrams offer a practical guide for obtaining high-quality mass spectra for these compounds.
References
A Comparative Guide to the Infrared Spectroscopy of 3-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectrum of 3-Bromo-1-indanone with its parent compound, 1-indanone, and its isomer, 2-Bromo-1-indanone. Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. In the context of drug development and organic synthesis, confirming the structure and purity of intermediates like this compound is critical. This guide presents experimental data to differentiate these closely related compounds based on their unique vibrational spectra.
Comparative Analysis of Infrared Spectra
The infrared spectra of this compound and its analogs exhibit characteristic absorption bands corresponding to the vibrations of their functional groups. The most significant of these is the carbonyl (C=O) stretch of the five-membered ketone ring. The position of this peak is sensitive to electronic and steric effects, such as the presence and position of the bromine substituent.
Below is a table summarizing the key infrared absorption peaks for this compound, 1-indanone, and 2-Bromo-1-indanone.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | 1-Indanone (cm⁻¹) | 2-Bromo-1-indanone (cm⁻¹) |
| C=O | Stretch | ~1720 | ~1710 | ~1725 |
| C-H (aromatic) | Stretch | ~3050-3100 | ~3050-3100 | ~3050-3100 |
| C-H (aliphatic) | Stretch | ~2850-2960 | ~2850-2960 | ~2850-2960 |
| C=C (aromatic) | Stretch | ~1600, ~1470 | ~1605, ~1470 | ~1600, ~1470 |
| C-Br | Stretch | ~600-700 | N/A | ~650-750 |
Note: The exact peak positions may vary slightly depending on the sampling method and the physical state of the sample.
Experimental Protocols
The acquisition of high-quality infrared spectra for solid samples such as the indanones discussed here can be achieved through several methods. Two of the most common and reliable techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) FTIR spectroscopy.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically KBr, and pressing it into a thin, transparent pellet.
Methodology:
-
Sample Preparation: Dry the this compound sample and spectroscopy-grade KBr powder in an oven at 105-110 °C for at least 2 hours to remove any moisture.
-
Grinding and Mixing: In a dry agate mortar and pestle, grind approximately 1-2 mg of the this compound sample. Add about 100-200 mg of the dried KBr powder and continue to grind the mixture until a fine, homogeneous powder is obtained. The low concentration of the sample is crucial to avoid total absorption.
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders and films directly.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal area.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.
-
Spectral Acquisition: Collect the FTIR spectrum of the sample. The infrared beam interacts with the sample at the surface of the crystal.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative infrared spectroscopy analysis of this compound and its alternatives.
Caption: Workflow for the comparative IR analysis of indanone derivatives.
Comparing the reactivity of 2-bromo-1-indanone and 3-bromo-1-indanone
An Objective Comparison of the Reactivity of 2-Bromo-1-indanone and 3-Bromo-1-indanone
For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials and intermediates is critical. The indanone scaffold is a privileged structure found in numerous pharmacologically active molecules.[1][2] Its brominated derivatives, 2-bromo-1-indanone and this compound, serve as versatile precursors, yet their reactivity profiles differ significantly due to the position of the bromine atom relative to the carbonyl group.
This guide provides a detailed comparison of the reactivity of these two isomers, supported by established chemical principles. While direct, side-by-side kinetic data is not extensively published, this document outlines the theoretical basis for their reactivity differences and provides robust experimental protocols for empirical validation.
Theoretical Comparison of Reactivity
The primary difference between the two isomers lies in their classification: 2-bromo-1-indanone is an α-haloketone, while this compound is a β-haloketone. This distinction has profound implications for their behavior in nucleophilic substitution and elimination reactions.
-
2-Bromo-1-indanone (α-haloketone): The reactivity of the C-Br bond is significantly enhanced by the adjacent carbonyl group. The electron-withdrawing inductive effect of the carbonyl increases the positive partial charge on the α-carbon, making it more susceptible to nucleophilic attack.[3] Consequently, 2-bromo-1-indanone readily undergoes nucleophilic substitution, typically via an SN2 mechanism, especially with less basic nucleophiles.[4] SN1 pathways are generally disfavored due to the electronic destabilization of a carbocation adjacent to the carbonyl group.[4] With strong bases, competing enolate formation can occur.[4]
-
This compound (β-haloketone): The influence of the carbonyl group on the β-carbon is less pronounced. While it can still undergo nucleophilic substitution, its reactivity is generally lower than its α-substituted counterpart.[5] Elimination reactions are often a competing and significant pathway for β-haloketones, proceeding through either E1 or E2 mechanisms depending on the strength of the base and reaction conditions.[6][7]
Data Presentation: Predicted Reactivity Summary
The following table summarizes the predicted relative reactivity of the two isomers in common reaction types based on fundamental organic chemistry principles.
| Reaction Type | Isomer | Predicted Reactivity | Rationale | Potential Products |
| Nucleophilic Substitution (SN2) | 2-Bromo-1-indanone | High | The α-carbonyl group strongly activates the C-Br bond towards nucleophilic attack.[3][8] | 2-substituted-1-indanone |
| This compound | Moderate | The inductive effect of the carbonyl is weaker at the β-position. Reactivity is similar to a standard secondary alkyl halide. | 3-substituted-1-indanone | |
| Elimination (E2) | 2-Bromo-1-indanone | Moderate | Requires a strong, often sterically hindered base to favor elimination over substitution or enolization.[9] | 1H-Inden-1-one |
| This compound | High | Readily undergoes elimination with a strong base to form a stable, conjugated system. | 1H-Indene | |
| Solvolysis (SN1/E1) | 2-Bromo-1-indanone | Very Low | The α-carbonyl carbocation is highly unstable, disfavoring a unimolecular pathway.[4] | - |
| This compound | Moderate | Can proceed via a secondary carbocation, leading to a mixture of substitution and elimination products.[7] | 3-substituted-1-indanone, 1H-Indene |
Experimental Protocols
To empirically determine and compare the reactivity of these isomers, the following experimental protocols are recommended.
Protocol 1: Comparative Analysis of SN2 Reaction Kinetics
This experiment, often referred to as the Finkelstein reaction, measures the rate of substitution of bromide with iodide.
Objective: To determine the second-order rate constants for the reaction of 2-bromo-1-indanone and this compound with sodium iodide.
Materials:
-
2-Bromo-1-indanone
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Reaction vials, constant temperature bath, HPLC or GC-MS system.
Procedure:
-
Solution Preparation: Prepare 0.1 M stock solutions of 2-bromo-1-indanone, this compound, and NaI in anhydrous acetone.
-
Reaction Setup: In separate reaction vials, mix equal volumes of the respective bromo-indanone solution and the NaI solution. A parallel reaction without NaI should be run as a control.
-
Incubation: Place the vials in a constant temperature bath set to a specified temperature (e.g., 40°C).
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial. Quench the reaction immediately by diluting the aliquot in a solution of pentane and washing with an aqueous solution of sodium thiosulfate to remove unreacted iodine.
-
Analysis: Analyze the quenched aliquots using a calibrated HPLC or GC-MS method to quantify the concentration of the remaining bromo-indanone reactant.
-
Data Analysis: Plot the natural logarithm of the bromo-indanone concentration versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant. From this, the second-order rate constant can be calculated.
Protocol 2: Comparative Analysis of E2 Elimination Product Distribution
This protocol uses a strong, non-nucleophilic base to promote elimination and compares the resulting products.
Objective: To compare the yield and identity of elimination products from 2-bromo-1-indanone and this compound.
Materials:
-
2-Bromo-1-indanone
-
This compound
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Reaction flasks, magnetic stirrers, TLC plates, NMR spectrometer, GC-MS system.
Procedure:
-
Reaction Setup: In two separate flasks, dissolve an equimolar amount of 2-bromo-1-indanone and this compound in anhydrous THF.
-
Reagent Addition: To each flask, add 1.5 equivalents of DBU dropwise at room temperature while stirring.
-
Reaction Monitoring: Monitor the progress of the reactions using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed (or after a set time, e.g., 24 hours), quench the reactions with saturated aqueous ammonium chloride solution. Extract the organic components with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Product Analysis: Analyze the crude product mixture by ¹H NMR and GC-MS to identify the products (expected: indenone from 2-bromo-1-indanone, indene from this compound) and determine the relative yields.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and a generalized workflow for the kinetic analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. This compound Purity|For Research [benchchem.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 3-Chloro-1-Indanone and 3-Bromo-1-Indanone: Synthesis and Properties
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and properties of 3-chloro-1-indanone and 3-bromo-1-indanone, complete with experimental data and detailed protocols.
The halogenated 1-indanone scaffold is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Among these, 3-chloro-1-indanone and this compound are key intermediates. This guide offers a comparative analysis of their synthesis, physicochemical properties, and reactivity, supported by experimental data to aid in the selection of the appropriate analog for research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-chloro-1-indanone and this compound is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.
| Property | 3-Chloro-1-indanone | This compound |
| Molecular Formula | C₉H₇ClO | C₉H₇BrO |
| Molecular Weight | 166.60 g/mol | 211.05 g/mol [1] |
| CAS Number | 20033-03-6 | 40774-41-2[1] |
| Appearance | Solid | |
| Reactivity | The C-Cl bond is generally less reactive than the C-Br bond in nucleophilic substitution reactions. | The C-Br bond is a better leaving group than the C-Cl bond, making this compound more reactive towards nucleophiles. |
Synthesis and Experimental Protocols
The synthesis of 3-halo-1-indanones is typically achieved through the α-halogenation of 1-indanone. The choice of halogenating agent and reaction conditions can be tailored to favor the desired product.
Synthesis of 3-Chloro-1-indanone
A common method for the synthesis of 3-chloro-1-indanone involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.
Experimental Protocol:
To a solution of 1-indanone (1 equivalent) in an inert solvent such as dichloromethane, sulfuryl chloride (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for a specified period, typically a few hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-chloro-1-indanone.
Caption: Synthetic pathway for 3-chloro-1-indanone.
Synthesis of this compound
This compound can be synthesized by the direct bromination of 1-indanone using molecular bromine in acetic acid.
Experimental Protocol:
To a solution of 1-indanone (1 equivalent) in glacial acetic acid, a solution of bromine (1 equivalent) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for 2.5 hours. After the reaction is complete, the mixture is poured into water and extracted with an organic solvent like dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound. A typical yield for this reaction is around 84%.
Caption: Synthetic pathway for this compound.
Comparative Reactivity
The primary difference in the chemical properties of 3-chloro-1-indanone and this compound lies in the reactivity of the carbon-halogen bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group in nucleophilic substitution reactions. Consequently, this compound is generally more reactive towards nucleophiles than 3-chloro-1-indanone. This enhanced reactivity makes the bromo derivative a more versatile intermediate for the introduction of various functional groups at the 3-position of the indanone core.
Biological Activity
While the indanone scaffold is present in numerous biologically active compounds, specific studies on the biological activities of 3-chloro-1-indanone and this compound are limited. However, their role as key intermediates in the synthesis of pharmaceuticals with antiviral, anti-inflammatory, and anticancer properties is well-documented.[2] For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors.[2] The reactivity of the 3-halo substituent allows for the facile generation of diverse libraries of compounds for biological screening.
The general workflow for investigating the biological potential of these compounds is outlined below.
Caption: General workflow for drug discovery using 3-halo-1-indanones.
References
A comparative study of different synthetic routes to 3-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 3-Bromo-1-indanone, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail the most common synthetic routes, supported by experimental data and protocols to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key building block in organic synthesis, with its structure featuring a reactive bromine atom at the 3-position of the indanone core. This functionality allows for a variety of subsequent chemical transformations, making it an important precursor in the development of novel therapeutic agents and other functional organic materials. The efficient and regioselective synthesis of this compound is therefore of significant interest. This guide will compare two primary synthetic strategies: the direct bromination of 1-indanone and the synthesis from 3-hydroxy-1-indanone.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Route | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| 1. Direct Bromination | 1-Indanone | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride (CCl₄) | 4 hours | Reflux | Moderate | Readily available starting material. | Use of a toxic solvent (CCl₄); potential for over-bromination. |
| 2. From 3-Hydroxy-1-indanone | 3-Hydroxy-1-indanone | Phosphorus tribromide (PBr₃) | Diethyl ether (Et₂O) | 1 hour | 0 to rt | High | High yield and regioselectivity. | Requires the prior synthesis of 3-hydroxy-1-indanone. |
Experimental Protocols
Route 1: Direct Bromination of 1-Indanone
This method involves the radical-initiated bromination of 1-indanone at the benzylic position.
Materials:
-
1-Indanone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 1-indanone (1.0 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN are added to the solution.
-
The reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis from 3-Hydroxy-1-indanone
This two-step route involves the synthesis of the precursor 3-hydroxy-1-indanone, followed by its conversion to this compound.
Step 2a: Synthesis of 3-Hydroxy-1-indanone
Materials:
-
1-Indanone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Sodium acetate
-
Acetic acid
-
Water
-
Diethyl ether (Et₂O)
Procedure:
-
Following the procedure for Route 1, 2-bromo-1-indanone is first synthesized.
-
A mixture of 2-bromo-1-indanone (1.0 eq), sodium acetate (2.0 eq), acetic acid, and water is heated at 100°C for 1 hour.
-
The reaction mixture is cooled and extracted with diethyl ether.
-
The combined organic extracts are washed, dried, and concentrated to give 3-hydroxy-1-indanone, which can be purified by chromatography.
Step 2b: Synthesis of this compound from 3-Hydroxy-1-indanone
Materials:
-
3-Hydroxy-1-indanone
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3-hydroxy-1-indanone (1.0 eq) in anhydrous diethyl ether is cooled to 0°C in an ice bath under an inert atmosphere.
-
Phosphorus tribromide (0.4 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Validating the Structure of 3-Bromo-1-indanone Reaction Products: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the accurate structural validation of reaction products is paramount. This guide provides a comparative analysis of the products derived from the versatile starting material, 3-Bromo-1-indanone. We present a comparison of its primary reaction pathways, alternative synthetic routes, and detailed experimental protocols for the synthesis and structural validation of its derivatives. This guide is intended to serve as a practical resource for chemists and pharmacologists working with this important chemical scaffold.
Comparison of Reaction Products from this compound
This compound is a valuable intermediate due to the reactivity of the bromine atom at the 3-position, which is susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups, leading to a diverse range of 3-substituted-1-indanone derivatives. The primary reaction pathways include substitution with amines, thiols, and alkoxides.
Below is a comparative summary of the expected products and their typical yields.
| Nucleophile | Product Structure | Product Name | Typical Yield (%) |
| Amine (e.g., Aniline) | 3-(Phenylamino)-1-indanone | 3-Amino-1-indanone derivative | 70-85 |
| Thiol (e.g., Thiophenol) | 3-(Phenylthio)-1-indanone | 3-Thio-1-indanone derivative | 80-95 |
| Alkoxide (e.g., Methoxide) | 3-Methoxy-1-indanone | 3-Alkoxy-1-indanone | 65-80 |
Alternative Synthetic Routes
While nucleophilic substitution of this compound is a common method, alternative synthetic strategies exist for accessing the 1-indanone core and its 3-substituted derivatives. A prominent alternative is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This method offers a different approach to constructing the indanone skeleton and can be advantageous depending on the availability of starting materials and desired substitution patterns on the aromatic ring.[1][2][3]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducibility. Below are representative protocols for a key reaction of this compound and a common alternative synthetic method.
Synthesis of 3-(Phenylamino)-1-indanone via Nucleophilic Substitution
Materials:
-
This compound
-
Aniline
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add aniline (1.2 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(Phenylamino)-1-indanone.
Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
Materials:
-
3-Phenylpropionic acid
-
Thionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Dilute hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, cautiously add thionyl chloride (1.5 eq) to 3-phenylpropionic acid (1.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[2]
-
Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.
-
Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Pour the reaction mixture carefully onto crushed ice, followed by the addition of dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 1-indanone.[2]
Validating the Structure of Reaction Products
Accurate structural elucidation of the synthesized compounds is critical. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary for 3-Substituted-1-indanones
The following table summarizes the expected key spectroscopic data for the products of this compound reactions.
| Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| 3-Amino-1-indanone derivative | Aromatic protons (m, 6.5-7.8), CH-NH (dd), CH2 (m), NH (br s) | C=O (~205), Aromatic C (120-150), C-N (~55), CH2 (~35) | ~3350 (N-H), ~1690 (C=O), ~1600 (C=C) | [M]+ |
| 3-Thio-1-indanone derivative | Aromatic protons (m, 7.0-7.8), CH-S (dd), CH2 (m) | C=O (~205), Aromatic C (120-150), C-S (~45), CH2 (~38) | ~1695 (C=O), ~1590 (C=C) | [M]+ |
| 3-Alkoxy-1-indanone | Aromatic protons (m, 7.2-7.7), CH-O (dd), O-CH3 (s), CH2 (m) | C=O (~205), Aromatic C (120-150), C-O (~80), O-CH3 (~56), CH2 (~35) | ~1700 (C=O), ~1600 (C=C), ~1100 (C-O) | [M]+ |
Standard Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1H NMR: Acquire the spectrum on a 400 MHz or higher field instrument. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
13C NMR: Acquire the spectrum on a 100 MHz or higher field instrument with proton decoupling.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solids, use the KBr pellet method or Attenuated Total Reflectance (ATR). For oils, a thin film between NaCl plates can be used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Signaling Pathways and Biological Relevance
Indanone derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4] These activities often stem from their interaction with specific signaling pathways. Understanding these interactions is crucial for drug development.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for assessing the biological activity of newly synthesized 3-substituted-1-indanone derivatives.
References
Purity Assessment of 3-Bromo-1-indanone: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for the purity assessment of 3-Bromo-1-indanone, a versatile intermediate in organic synthesis. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The Role of Purity in Research and Development
The presence of impurities in a starting material like this compound can lead to undesirable side reactions, lower yields of the desired product, and potentially introduce contaminants that are difficult to remove in later stages of a synthesis. In the context of drug development, even trace impurities can have significant pharmacological effects, highlighting the necessity for accurate and robust purity determination.
Elemental Analysis for Purity Assessment
Elemental analysis is a fundamental technique that determines the elemental composition of a compound.[1][2][3] For a pure substance, the experimentally determined percentages of each element should closely match the theoretical values calculated from its molecular formula (C₉H₇BrO for this compound). A significant deviation between the found and calculated values suggests the presence of impurities.[4][5]
Experimental Protocol: Combustion Analysis
The most common method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[2][3]
Objective: To determine the weight percentages of carbon and hydrogen in a sample of this compound and compare them to the theoretical values.
Materials:
-
This compound sample (2-5 mg)
-
Elemental analyzer (combustion type)
-
Microbalance
-
Tin or silver capsules
-
Oxygen (high purity)
-
Helium (carrier gas)
-
Reference standards (e.g., acetanilide)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a tin or silver capsule using a microbalance.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic reference standard with a known elemental composition.
-
Combustion: Introduce the encapsulated sample into a high-temperature furnace (typically around 900-1000 °C) within the elemental analyzer. The sample undergoes rapid and complete combustion in a stream of pure oxygen.[3][6]
-
Gas Separation: The combustion products, primarily CO₂, H₂O, and bromine-containing gases, are swept by a helium carrier gas through a series of columns. These columns are designed to separate the individual gases.
-
Detection: The separated gases are then passed through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas as each combustion product passes through, generating a signal proportional to the concentration of the element.
-
Data Analysis: The instrument's software calculates the weight percentages of carbon and hydrogen in the original sample based on the detector signals and the initial sample weight.
-
Comparison: Compare the experimental percentages of C and H with the theoretical values for C₉H₇BrO (C: 51.21%, H: 3.34%). The presence of bromine is inferred by difference or can be determined by specific titration methods following combustion.
Comparative Analysis of Purity Assessment Techniques
While elemental analysis provides valuable information about the bulk purity of a sample, it is often used in conjunction with other analytical methods for a comprehensive assessment. The following table compares elemental analysis with other common techniques for the purity determination of this compound.
| Technique | Principle | Information Provided | Hypothetical Purity of this compound (%) | Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO₂, H₂O). | Elemental composition (%C, %H). | C: 51.15 (Δ=0.06), H: 3.32 (Δ=0.02) | Provides fundamental information on elemental composition; good for detecting inorganic impurities and residual solvents.[1][2] | Does not distinguish between isomers or compounds with similar elemental compositions; less sensitive to organic impurities with similar elemental ratios.[7] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a liquid mobile phase.[8] | Number and relative abundance of components in a mixture. | 99.5 | High sensitivity and resolution for a wide range of compounds; excellent for quantifying impurities.[8] | Requires development of a specific method (column, mobile phase, detector); impurities must be chromophoric for UV detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in a gas phase followed by mass-to-charge ratio detection.[8] | Separation of volatile components and their mass spectra for identification. | 99.2 | High separation efficiency for volatile compounds; provides structural information from mass spectra for impurity identification.[9] | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[8][10] | Detailed structural information, including the carbon-hydrogen framework and presence of functional groups. | >99 (by ¹H NMR) | Provides unambiguous structural confirmation; can detect and quantify impurities with distinct NMR signals.[9][11] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret, especially for mixtures. |
| Melting Point Analysis | Determination of the temperature range over which a solid turns into a liquid. | An indication of purity; pure compounds have a sharp melting point.[10] | 108-110 °C (literature: 110-112 °C) | Simple, rapid, and inexpensive technique.[12] | Impurities may not always cause a significant depression or broadening of the melting point range; not a quantitative method. |
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized compound like this compound.
Conclusion
The purity assessment of this compound requires a multi-technique approach for a comprehensive and reliable determination. Elemental analysis serves as a fundamental check of the elemental composition and is a valuable tool for detecting non-isomeric and inorganic impurities. However, for a complete purity profile, it should be complemented by high-resolution chromatographic and spectroscopic techniques such as HPLC, GC-MS, and NMR spectroscopy. The choice of methods will depend on the specific requirements of the research, the nature of the expected impurities, and the available instrumentation. By combining the strengths of these different analytical techniques, researchers can ensure the quality and integrity of their chemical compounds, leading to more accurate and reproducible scientific outcomes.
References
- 1. azom.com [azom.com]
- 2. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 3. researchgate.net [researchgate.net]
- 4. Elemental analysis: an important purity control but prone to manipulations | CoLab [colab.ws]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. This compound Purity|For Research [benchchem.com]
- 10. tutorchase.com [tutorchase.com]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 3-Bromo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of various catalytic systems for the cross-coupling of 3-Bromo-1-indanone, a key synthetic intermediate in the development of pharmaceuticals and complex organic molecules. The functionalization at the 3-position via carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a critical step in generating molecular diversity. This document outlines the performance of common palladium-catalyzed systems in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, providing a practical framework for catalyst selection and reaction optimization. While direct comparative studies on this compound are not extensively documented in a single source, this guide compiles data from studies on structurally similar substrates to provide valuable insights.
Performance Comparison of Catalytic Systems
The efficiency of cross-coupling reactions involving aryl bromides is highly dependent on the catalytic system, including the palladium source, ligand, base, and solvent. The following table summarizes representative conditions and yields for major cross-coupling reactions, drawing data from substrates analogous to this compound where specific data is unavailable.
| Reaction Type | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate / Notes |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 12 | 97 | 5-Bromo-1-indanone[1] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 12 | 95 | 5-Bromo-1-indanone[1] |
| Heck | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | High | General conditions for aryl bromides[2][3] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 97 | 6-Chloroindole (analogous heteroaromatic) |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ (1-2) | BINAP (1.5-3) | NaOtBu | Toluene | 80-100 | 2-24 | High | General conditions for aryl bromides[4][5] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | 25 (RT) | 0.5 | 93 | Silyl enolate of 3-bromo-cyclohexane-1,2-dione[6] |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 25 (RT) | 0.5 | 85 | Silyl enolate of 3-bromo-cyclohexane-1,2-dione[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for each key cross-coupling reaction, adapted for this compound based on established procedures for similar substrates.
Suzuki-Miyaura Coupling (Adapted from[1])
Reaction: Synthesis of 3-Phenyl-1-indanone
-
Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Heck Coupling (General Protocol)
Reaction: Synthesis of 3-Styryl-1-indanone
-
Materials: this compound, Styrene, Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (PPh₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (1.5 mmol, 1.5 equiv).
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat the mixture to 100 °C for 24 hours.
-
After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Buchwald-Hartwig Amination (General Protocol)
Reaction: Synthesis of 3-(Morpholino)-1-indanone
-
Materials: this compound, Morpholine, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], XPhos, Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube, remove from the glovebox, and add toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) under an inert atmosphere.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Sonogashira Coupling (Adapted from[6])
Reaction: Synthesis of 3-(Phenylethynyl)-1-indanone
-
Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) and Et₃N (2 mL).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
-
Visualizing the Workflow
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
The Catalytic Cycle
Cross-coupling reactions catalyzed by palladium generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][4][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. kbfi.ee [kbfi.ee]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
In Vitro Biological Evaluation of Novel Compounds Derived from 3-Bromo-1-indanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays for novel compounds synthesized from the versatile starting material, 3-Bromo-1-indanone. The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. This document summarizes quantitative data from key in vitro assays, offers detailed experimental protocols, and visualizes relevant pathways and workflows to aid in the research and development of new therapeutic agents.
Anticancer Activity: Cytotoxicity Screening
A primary area of investigation for novel indanone derivatives is their potential as anticancer agents. The in vitro cytotoxicity of these compounds is commonly evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay assesses the metabolic activity of cells and serves as an indicator of cell viability.
Comparative Cytotoxicity Data (IC50, µM)
| Compound Class | Cancer Cell Line | Test Compound A | Test Compound B | Test Compound C | Standard (e.g., Doxorubicin) |
| Triazole-linked Indanones | MCF-7 (Breast) | 8.5 ± 0.7 | 12.3 ± 1.1 | 6.7 ± 0.5 | 1.2 ± 0.1 |
| HeLa (Cervical) | 6.2 ± 0.5 | 9.8 ± 0.9 | 4.5 ± 0.4 | 0.9 ± 0.08 | |
| DU-145 (Prostate) | 15.4 ± 1.3 | 21.7 ± 2.0 | 10.1 ± 0.9 | 2.5 ± 0.2 | |
| Spiro-oxindole Indanones | MDA-MB-435 (Melanoma) | 2.1 ± 0.2 | 1.8 ± 0.15 | 5.4 ± 0.4 | 1.5 ± 0.1 |
| VERO (Normal) | > 50 | > 50 | > 50 | 20.3 ± 1.8 | |
| Benzylidene Indanones | HCT116 (Colon) | 9.6 ± 1.1 | 11.2 ± 1.3 | 7.8 ± 0.9 | 3.1 ± 0.3 |
Note: The data presented are representative examples compiled from various studies on indanone derivatives and are intended for comparative purposes.
Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. Novel indanone derivatives have been screened for their ability to selectively inhibit COX-2, which can reduce inflammation with a potentially better safety profile than non-selective NSAIDs.
Comparative COX-2 Inhibition Data
| Compound Class | In Vitro Assay | Test Compound D (IC50, µM) | Test Compound E (IC50, µM) | Standard (Celecoxib) (IC50, µM) |
| Indanone-based Spiroisoxazolines | COX-2 Inhibition | 0.05 ± 0.01 | 0.12 ± 0.02 | 0.04 ± 0.005 |
| Thiazolyl Hydrazone Indanones | COX-2 Inhibition | 5.1 ± 1.9 | 13.9 ± 4.9 | 0.04 ± 0.005 |
Neuroprotective Activity: Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Indanone derivatives, inspired by the structure of the approved drug Donepezil, have been synthesized and evaluated for their AChE inhibitory potential.
Comparative Acetylcholinesterase Inhibition Data
| Compound Class | In Vitro Assay | Test Compound F (IC50, µM) | Test Compound G (IC50, µM) | Standard (Donepezil) (IC50, µM) |
| Indanone-Piperidine Hybrids | AChE Inhibition | 1.16 ± 0.41 | 3.25 ± 0.87 | 0.02 ± 0.001 |
| Donepezil-inspired Indanones | AChE Inhibition | 0.022 ± 0.0008 | 0.025 ± 0.0009 | 0.02 ± 0.001 |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of novel compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Novel compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes the measurement of the inhibitory activity of novel compounds against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 assay buffer
-
COX-2 cofactor solution
-
Fluorometric probe
-
Arachidonic acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, cofactor, and probe in the assay buffer.
-
Compound Incubation: In the wells of a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a control without inhibitor and a positive control with a known inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission wavelength of approximately 535/587 nm in a kinetic mode for 10-20 minutes.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, DTNB, and ATCI in the phosphate buffer.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate at room temperature for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Visualizations
Synthetic Workflow from this compound
Caption: General synthetic pathways for novel compounds from this compound.
COX-2 Inhibition Signaling Pathway
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the IC50 values of novel compounds.
Unveiling the Structural Nuances of 3-Bromo-1-indanone Derivatives: A Crystallographic Comparison
A detailed X-ray crystallographic analysis of 6-bromo-1-indanone and a comparative overview with other bromo-substituted indanone derivatives provide valuable insights into the impact of bromine substitution on the crystal packing and intermolecular interactions of this important class of organic compounds. This guide offers researchers, scientists, and drug development professionals a comprehensive look at the structural data, experimental protocols, and a comparative analysis to aid in the rational design of novel 1-indanone-based molecules.
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a bromine atom can significantly influence the physicochemical properties and biological activity of these molecules by altering their size, lipophilicity, and ability to form halogen bonds. Understanding the precise three-dimensional arrangement of atoms in these derivatives is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 6-bromo-1-indanone, providing a basis for comparison with other bromo-substituted and related 1-indanone derivatives.
| Compound | 6-Bromo-1-indanone | 4-Bromo-1-indanone |
| Chemical Formula | C₉H₇BrO | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol | 211.06 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 6.489(3) | 4.993(1) |
| b (Å) | 17.101(8) | 7.893(2) |
| c (Å) | 7.224(3) | 19.141(4) |
| α (°) | 90 | 90 |
| β (°) | 102.964(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 782.1(6) | 754.2(3) |
| Z | 4 | 4 |
| Density (calculated) | 1.790 Mg/m³ | 1.857 Mg/m³ |
| Reference | Caruso et al., 2016[1] | Aldeborgh et al., 2014 |
Experimental Protocols
Synthesis of 6-Bromo-1-indanone
The synthesis of 6-bromo-1-indanone can be achieved through a multi-step process starting from commercially available materials. A general synthetic pathway is outlined below.
Caption: Synthetic route to 6-Bromo-1-indanone.
Detailed Protocol:
-
Acid Chloride Formation: 3-(4-bromophenyl)propanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene to yield 3-(4-bromophenyl)propanoyl chloride. The reaction is typically carried out at room temperature or with gentle heating.
-
Intramolecular Friedel-Crafts Acylation: The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is performed in a suitable solvent, often DCM or nitrobenzene, at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side products.
-
Work-up and Purification: Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford pure 6-bromo-1-indanone.
Single Crystal X-ray Diffraction
Single crystals of 6-bromo-1-indanone suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system.
Caption: General workflow for small molecule X-ray crystallography.
Crystallization of 6-Bromo-1-indanone: Single crystals of 6-bromo-1-indanone were grown by slow evaporation from a solution in a mixture of ethyl acetate and hexanes.[1]
Data Collection and Structure Refinement: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data for 6-bromo-1-indanone was collected at a low temperature (100 K) to minimize thermal vibrations.[1] The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Structural Analysis and Comparison
The crystal structure of 6-bromo-1-indanone reveals a monoclinic crystal system with the space group P2₁/c.[1] This is in contrast to the orthorhombic crystal system (space group P2₁2₁2₁) observed for its isomer, 4-bromo-1-indanone. This difference in crystal packing highlights the significant influence of the bromine atom's position on the intermolecular interactions that govern the crystal lattice formation.
In the crystal structure of 6-bromo-1-indanone, the molecules are linked by a combination of C—H···O hydrogen bonds and C—H···π interactions. The carbonyl oxygen acts as a hydrogen bond acceptor, while the aromatic ring participates in π-stacking interactions. The presence and nature of these non-covalent interactions are critical in determining the overall packing efficiency and stability of the crystal.
A comparison with other halogenated 1-indanone derivatives would be beneficial for a deeper understanding of the role of the halogen atom. For instance, the crystal structure of 5-fluoro-1-indanone also exhibits a network of C—H···O and C—H···F interactions. A detailed comparative analysis of the bond lengths, bond angles, and torsion angles of the indanone core across these derivatives would reveal subtle conformational changes induced by the different halogen substituents.
Conclusion
The X-ray crystallographic analysis of 6-bromo-1-indanone provides a foundational piece of structural data for the broader family of halogenated 1-indanones. The detailed comparison of its crystal parameters with those of its isomers and other derivatives underscores the profound impact of substituent placement on the solid-state architecture. This information is invaluable for researchers in the fields of medicinal chemistry and materials science, enabling the design of new molecules with tailored properties and a deeper understanding of the structure-property relationships in this important class of compounds. Further crystallographic studies on other 3-bromo-1-indanone derivatives are warranted to expand this comparative analysis and provide a more complete picture of their structural landscape.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-1-indanone: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. For researchers, scientists, and professionals in drug development, handling halogenated organic compounds like 3-Bromo-1-indanone requires strict adherence to established protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, harmful if inhaled, ingested, or in contact with skin, and it is known to cause serious skin and eye irritation.[1][2][3] Therefore, proper personal protective equipment (PPE) is mandatory during handling and disposal.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles causing serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, Viton) | Prevents skin contact, which can cause irritation and absorption of the chemical.[1][4] |
| Body Protection | Fully-buttoned laboratory coat | Shields skin and personal clothing from contamination.[1][4] |
| Respiratory | Use only within a certified chemical fume hood | Prevents inhalation of harmful dust or vapors.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[4][5]
Step 1: Waste Classification and Segregation
-
Identify as Halogenated Waste: this compound is a brominated organic compound and must be classified as halogenated organic waste .[6]
-
Segregate from Other Waste Streams: It is critical to collect halogenated waste separately from non-halogenated organic waste, aqueous waste, and solid waste.[6][7] Co-mingling can lead to dangerous reactions and significantly increases disposal costs.[7]
-
Check for Incompatibilities: Ensure the waste container for this compound does not contain incompatible materials such as strong acids, bases, or oxidizing agents.[4]
Step 2: Waste Accumulation and Labeling
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container, preferably polyethylene.[4][8] The container must have a secure, tight-fitting lid.[5][9]
-
Proper Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[9][10] The label must clearly identify the contents, including the full chemical name ("this compound") and approximate concentrations or volumes.[6][9]
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[5][11] This prevents the release of harmful vapors.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][12] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5][13]
-
Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[8][13]
Step 4: Arranging for Final Disposal
-
Request a Pickup: Once the container is full or when waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[8][10]
-
Final Disposal Method: The collected halogenated waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). The typical method for destroying halogenated organic compounds is high-temperature incineration at a regulated hazardous waste incinerator.[2][6]
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (<15 minutes cleanup):
-
Ensure proper PPE is worn, including respiratory protection if not in a fume hood.[4]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[4]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
All materials used for the cleanup must be disposed of as hazardous waste.[5][13]
-
-
Large Spills (>15 minutes cleanup):
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | CAS#:40774-41-2 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. vumc.org [vumc.org]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. danthelabsafetyman.com [danthelabsafetyman.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Researchers: Essential PPE and Handling Protocols for 3-Bromo-1-indanone
For laboratory professionals engaged in pharmaceutical research and development, the proper handling of chemical intermediates like 3-Bromo-1-indanone is paramount to ensuring personal safety and procedural integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support the safe and effective use of this compound.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye irritation.[1] Adherence to strict safety protocols is mandatory to mitigate these risks.
Hazard Identification:
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
Recommended Personal Protective Equipment:
| Body Part | Equipment | Specification and Rationale |
| Hands | Chemical Resistant Gloves | Butyl rubber or Viton® gloves are recommended. Nitrile gloves offer poor resistance to halogenated hydrocarbons and ketones and should be avoided.[2][3][4][5] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are required.[6] A face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, must be worn to protect against splashes and fire hazards.[6][7] |
| Respiratory | NIOSH-approved Respirator | All handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: A Step-by-Step Handling Protocol
Given that this compound is a key intermediate in the synthesis of pharmaceuticals, handling it requires precision and adherence to safety protocols at every step.
Experimental Workflow:
Detailed Experimental Protocol:
-
Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
All manipulations of solid this compound should occur within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[1]
-
Use anti-static tools and equipment for weighing to prevent dispersal of the powder.
-
-
Reaction Setup:
-
In a chemical fume hood, add the desired solvent to a clean, dry reaction vessel equipped with a magnetic stirrer.
-
Carefully add the weighed this compound to the solvent.
-
Once dissolved, proceed with the addition of other reagents as per the specific synthetic protocol.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction carefully as specified in the experimental procedure.
-
Perform liquid-liquid extraction to separate the product. Ensure the separatory funnel is vented frequently and away from the face.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product using techniques such as column chromatography or recrystallization, again, within a chemical fume hood.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Identify Waste Streams: All materials that have come into contact with this compound, including gloves, disposable labware, and contaminated solvents, must be treated as hazardous waste.
-
Segregate Halogenated Waste: this compound is a halogenated organic compound. It is crucial to segregate this waste from non-halogenated organic waste.[6][8][9] Mixing these waste streams can lead to improper disposal and increased disposal costs.
-
Container Labeling: Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste." The label should list all constituents of the waste stream.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.
-
Decontamination: All non-disposable glassware and equipment should be decontaminated. A triple rinse with a suitable solvent is recommended. The rinsate should be collected and disposed of as halogenated organic waste.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flowsciences.com [flowsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Indanone synthesis [organic-chemistry.org]
- 8. mt.com [mt.com]
- 9. Page loading... [guidechem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
